molecular formula C14H13N B1597416 3-Ethylcarbazole CAS No. 5599-49-5

3-Ethylcarbazole

Cat. No.: B1597416
CAS No.: 5599-49-5
M. Wt: 195.26 g/mol
InChI Key: MLTJHZTUKWUPTG-UHFFFAOYSA-N
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Description

Overview of Carbazole (B46965) as a Heterocyclic Aromatic System

Carbazole is a nitrogen-containing heterocyclic aromatic compound with a tricyclic structure. wikipedia.orgnumberanalytics.comnumberanalytics.comambeed.com This structure consists of two six-membered benzene (B151609) rings fused to a central five-membered nitrogen-containing ring, which can also be described as a pyrrole (B145914) ring fused with two benzene rings. numberanalytics.comnumberanalytics.comambeed.com The carbazole framework is planar and possesses an extensive aromatic system with significant electron delocalization. numberanalytics.comambeed.com This electron-rich nature, coupled with high chemical and thermal stability, contributes to its unique electronic and optical properties, such as photoconductivity and photoluminescence. mdpi.comresearchgate.nettubitak.gov.tr

Carbazoles are found in nature, albeit rarely with unsubstituted benzene rings. wikipedia.org For instance, olivacin and ellipticin are carbazole alkaloids. wikipedia.org Industrially, carbazole is primarily obtained from the distillation of coal tar. wikipedia.org The reactivity of carbazoles towards electrophilic substitution, such as nitration, predominantly occurs at the 3- and 6-positions. numberanalytics.comtandfonline.com

Rationale for Research on 3-Ethylcarbazole Derivatives

The functionalization of the carbazole skeleton, particularly at the 3- and 9-positions, has been a significant area of research. The introduction of an ethyl group at the 9-position (N-ethylcarbazole) and further substitution at the 3-position can significantly modify the compound's properties. tandfonline.comtandfonline.com

Research into this compound derivatives is driven by their potential in various fields. These derivatives are crucial intermediates in the synthesis of dyes and pigments. ontosight.aigoogle.com Furthermore, their unique photophysical properties, such as fluorescence, make them valuable in the development of optoelectronic materials, including organic light-emitting diodes (OLEDs). mdpi.comresearchgate.nettubitak.gov.trontosight.ai The carbazole core acts as an excellent hole-transporting material. mdpi.comtandfonline.com

In medicinal chemistry, carbazole derivatives have shown a wide range of biological activities. researchgate.nettubitak.gov.trresearchgate.net The 3-amino-9-ethylcarbazole (B89807) derivative, in particular, is a versatile precursor for synthesizing various bioactive compounds and is used as a chromogenic substrate in immunohistochemistry. researchgate.netontosight.aichemicalbook.comselleckchem.comscientificlabs.iewikipedia.org

Historical Context of this compound Research

Carbazole was first isolated from coal tar in the late 19th century. numberanalytics.com Early research focused on its basic chemical properties and reactivity. The development of synthetic methods to produce carbazole derivatives has been an ongoing effort. A significant focus has been on the synthesis of 3-amino-N-ethylcarbazole, a key intermediate for pigments and dyestuffs. google.com For instance, a method for its production via the catalytic reduction of 3-nitro-N-ethyl-carbazole was patented. google.com

Over the years, research has expanded to explore the diverse applications of this compound and its derivatives. Studies have detailed the synthesis of various functionalized derivatives, such as 3-acetyl-9-ethylcarbazole, and their potential use as luminescent materials when complexed with lanthanide ions. tandfonline.comresearchgate.net More recent research has delved into the biophysical interactions of new 3-amido-9-ethylcarbazole derivatives with DNA and proteins, highlighting their potential in drug design. tandfonline.com The continuous investigation into the synthesis and application of this compound derivatives underscores their importance in both materials science and medicinal chemistry. researchgate.nettubitak.gov.trmdpi.com

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₃N chemeo.comsigmaaldrich.com
Molecular Weight 195.26 g/mol chemeo.comsigmaaldrich.com
CAS Number 5599-49-5 chemeo.comsigmaaldrich.com
Appearance Solid sigmaaldrich.com
Melting Point 148-152 °C sigmaaldrich.com
Water Solubility (log10WS) -5.10 mol/l (Calculated) chemeo.com
Octanol/Water Partition Coefficient (logPoct/wat) 3.402 (Calculated) chemeo.com

Synthesis of this compound Derivatives

A common starting material for many 3-substituted-9-ethylcarbazole derivatives is 9-ethylcarbazole (B1664220) . The synthesis of these derivatives often involves electrophilic substitution at the 3-position of the carbazole ring.

For example, 3-acetyl-9-ethylcarbazole can be synthesized via the Friedel-Crafts acetylation of 9-ethylcarbazole. tandfonline.comtandfonline.com This reaction is typically carried out using acetyl chloride in the presence of a Lewis acid catalyst like anhydrous zinc chloride (ZnCl₂). tandfonline.comtandfonline.com

Another important derivative, 3-amino-9-ethylcarbazole , can be prepared from 3-nitro-9-ethylcarbazole . The synthesis involves the nitration of 9-ethylcarbazole to yield 3-nitro-9-ethylcarbazole, followed by the reduction of the nitro group. prepchem.comprepchem.com The reduction can be achieved using stannous chloride dihydrate in concentrated hydrochloric acid or through catalytic hydrogenation. google.comprepchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-9H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-2-10-7-8-12-11-5-3-4-6-13(11)15-14(12)9-10/h3-9,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTJHZTUKWUPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60971383
Record name 2-Ethyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60971383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5599-49-5
Record name 3-Ethylcarbazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005599495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60971383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for 3 Ethylcarbazole

Regioselective Synthesis of 3-Ethylcarbazole

The regioselective introduction of an ethyl group at the C-3 position of the carbazole (B46965) nucleus is a key challenge. Several strategies have been explored to control the position of substitution.

A common and effective method for introducing a functional group at the 3-position of the carbazole ring involves a nitration step followed by reduction. The nitration of N-ethylcarbazole, in particular, has been studied under various conditions.

The nitration of N-ethylcarbazole with nitric acid in a solvent like acetic acid or 1,2-dichloroethane (B1671644) leads to the formation of 3-nitro-9-ethylcarbazole. tubitak.gov.trprepchem.com The reaction is typically carried out at controlled temperatures to ensure regioselectivity and prevent the formation of dinitro products. researchgate.net For instance, reacting N-ethylcarbazole with 70% nitric acid in acetic acid at a temperature of 19-21°C, followed by heating at 40°C, yields 3-nitro-N-ethylcarbazole. prepchem.com Another approach involves the nitration of carbazole first to produce 3-nitrocarbazole with high regioselectivity (93% yield), which can then be N-alkylated. tubitak.gov.tr

The subsequent reduction of the nitro group to an amino group is a standard procedure. This can be achieved using various reducing agents, such as tin in the presence of hydrochloric acid or through catalytic hydrogenation. tubitak.gov.trgoogleapis.com For example, the reduction of 3-nitro-9-ethylcarbazole with tin and hydrochloric acid yields 3-amino-9-ethylcarbazole (B89807). tubitak.gov.tr Catalytic hydrogenation using a Raney nickel catalyst is also an effective method. googleapis.com

Table 1: Nitration of N-Ethylcarbazole

Reactant Reagents Solvent Temperature (°C) Product Yield (%) Reference
N-Ethylcarbazole 70% Nitric Acid Acetic Acid 19-21, then 40 3-Nitro-N-ethylcarbazole 71 prepchem.com
N-Ethylcarbazole Nitric Acid 1,2-Dichloroethane 0 3-Nitro-9-ethylcarbazole - tubitak.gov.tr
Carbazole Nitric Acid, Acetic Acid - Room Temp 3-Nitrocarbazole 93 tubitak.gov.tr
3-Nitro-N-ethylcarbazole Benzoylchloride, Ferric chloride Monochlorobenzene 90-120 3-Nitro-6-benzoyl-N-ethyl carbazole - googleapis.com

Table 2: Reduction of 3-Nitro-9-ethylcarbazole

Reactant Reagents/Catalyst Solvent Conditions Product Yield (%) Reference
3-Nitro-9-ethylcarbazole Tin, Hydrochloric Acid - - 3-Amino-9-ethylcarbazole - tubitak.gov.tr
3-Nitro-6-benzoyl-N-ethyl carbazole Raney Nickel, Sodium phosphate (B84403) dibasic o-dichlorobenzene or monochlorobenzene 120-140°C, 10-16 kg/cm² H₂ 6-Benzoyl-3-amino-N-ethyl carbazole - googleapis.com

Direct alkylation of the carbazole ring at the C-3 position is challenging due to the preferential N-alkylation of the nitrogen atom. Therefore, N-alkylation is typically performed first, followed by functionalization of the aromatic rings. The synthesis of N-ethylcarbazole is often achieved by reacting carbazole with an ethylating agent like ethyl bromide or diethyl sulfate (B86663) in the presence of a base. tubitak.gov.trorgsyn.org For instance, reacting carbazole with ethyl bromide in acetone (B3395972) with potassium hydroxide (B78521) gives N-ethylcarbazole. tubitak.gov.tr

Formylation of N-ethylcarbazole, typically through the Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), introduces a formyl group primarily at the 3-position, yielding 9-ethylcarbazole-3-carboxaldehyde. orgsyn.orgmdpi.com This aldehyde can then be a precursor for further modifications. A Wolff-Kishner reduction of 9-ethylcarbazole-3-carboxaldehyde can then yield 3-methyl-9-ethylcarbazole, which can be further formylated at the 6-position. orgsyn.org

Table 3: N-Alkylation of Carbazole

Reactant Reagents Solvent Conditions Product Yield (%) Reference
Carbazole Ethyl Bromide, Potassium Hydroxide Acetone Room Temperature 9-Ethylcarbazole (B1664220) - tubitak.gov.tr
3,6-Dibromocarbazole Diethyl Sulfate, Sodium Hydroxide Acetone - 3,6-Dibromo-9-ethylcarbazole (B1268581) 90 vanderbilt.edu

Phase-transfer catalysis (PTC) offers a practical and efficient methodology for the synthesis of N-alkylcarbazoles, including N-ethylcarbazole. researchgate.netgoogle.com This technique facilitates the reaction between reactants present in different immiscible phases, typically a solid or aqueous phase and an organic phase. wiley-vch.de In the synthesis of N-ethylcarbazole, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like benzyltriethylammonium chloride, is used. google.com The catalyst transfers the carbazole anion from the solid/aqueous phase to the organic phase, where it can react with an alkylating agent like ethyl bromide. google.comgoogle.com This method avoids the need for anhydrous conditions and can lead to high product yields, often exceeding 97%. google.com The use of catalysts like tetrabutylammonium (B224687) bromide (TBAB) or methyltrioctylammonium chloride (Aliquat-336) in a two-phase system has been shown to be effective. google.comscirp.org

High-pressure systems are primarily employed for the hydrogenation of N-ethylcarbazole (NEC) to its hydrogenated form, dodecahydro-N-ethylcarbazole (H₁₂-NEC), which is a promising liquid organic hydrogen carrier (LOHC). acs.orgacs.orgnih.gov The hydrogenation is typically carried out in a high-pressure autoclave using catalysts like Ruthenium on Alumina (B75360) (Ru/Al₂O₃) or Palladium on Alumina (Pd/Al₂O₃) under several megapascals (MPa) of hydrogen pressure. acs.orgacs.org For example, the hydrogenation of NEC can be performed at 150°C and 65 bar (6.5 MPa) of hydrogen. acs.org While not a direct synthesis of the aromatic this compound, this technology is crucial for its application in hydrogen storage. Some synthetic routes for 3-nitro-9-ethylcarbazole also utilize high-pressure oxidation of an N-ethylaniline derivative, which avoids a direct nitration step. google.com

Table 4: High-Pressure Hydrogenation of N-Ethylcarbazole

Reactant Catalyst Pressure Temperature (°C) Product Reference
N-Ethylcarbazole 5 wt% Ru/Al₂O₃ 8 MPa 453 K (180°C) Dodecahydro-N-ethylcarbazole acs.org
N-Ethylcarbazole 5% Ru on Al₂O₃, 5% Pd on Al₂O₃ 65 bar (6.5 MPa) 150 Dodecahydro-N-ethylcarbazole acs.org
N-Ethylcarbazole RuPd/LDH 6 MPa 120 Dodecahydro-N-ethylcarbazole nih.gov

Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound scaffold is key to tuning its electronic and biological properties.

3-Amino-9-ethylcarbazole (AEC) is a versatile intermediate and a widely used chromogen in immunohistochemistry. tubitak.gov.trwikipedia.org The most common synthetic route to AEC involves a three-step process starting from carbazole. tubitak.gov.tr

N-Alkylation: Carbazole is first ethylated on the nitrogen atom using ethyl bromide in the presence of potassium hydroxide in acetone to yield 9-ethylcarbazole. tubitak.gov.tr

Nitration: The resulting 9-ethylcarbazole is then nitrated. This reaction is regioselective for the 3-position. Using nitric acid in 1,2-dichloroethane at 0°C yields 3-nitro-9-ethylcarbazole. tubitak.gov.tr

Reduction: The final step is the reduction of the nitro group. This is commonly achieved using tin in the presence of hydrochloric acid, which affords 3-amino-9-ethylcarbazole. tubitak.gov.tr An alternative reduction method involves catalytic hydrogenation over a nickel-based catalyst in a chlorinated aromatic hydrocarbon solvent. google.com

This sequential approach provides a reliable method for the synthesis of 3-amino-9-ethylcarbazole, a crucial building block for more complex carbazole derivatives. tubitak.gov.tr

Table 5: Synthesis of 3-Amino-9-ethylcarbazole

Starting Material Step 1: Reagents & Conditions Intermediate 1 Step 2: Reagents & Conditions Intermediate 2 Step 3: Reagents & Conditions Final Product Reference
Carbazole Ethyl bromide, KOH, Acetone, RT 9-Ethylcarbazole Nitric acid, 1,2-Dichloroethane, 0°C 3-Nitro-9-ethylcarbazole Tin, HCl 3-Amino-9-ethylcarbazole tubitak.gov.tr
3-Nitro-N-ethylcarbazole - - - - H₂, Nickel on inert carrier, Chlorinated aromatic hydrocarbon 3-Amino-N-ethylcarbazole google.com

Acylation Strategies to Yield 3-Acetyl-9-ethylcarbazole

The introduction of an acetyl group at the 3-position of the 9-ethylcarbazole scaffold is a fundamental transformation, primarily achieved through Friedel-Crafts acylation. This reaction typically involves treating 9-ethylcarbazole with acetyl chloride in the presence of a Lewis acid catalyst.

Commonly employed catalysts include aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and bismuth(III) chloride (BiCl₃). researchgate.nettandfonline.comuobaghdad.edu.iqtandfonline.comtandfonline.comtandfonline.com The choice of catalyst can influence the reaction conditions and yield. For instance, using ZnCl₂ in dichloromethane (B109758) (CH₂Cl₂) at room temperature provides a facile and efficient method for synthesizing 3-acetyl-9-ethylcarbazole in high yield (80%). tandfonline.comtandfonline.com This approach is advantageous as it minimizes the formation of tarry by-products. tandfonline.com Alternatively, AlCl₃ is also an effective catalyst for this acylation. researchgate.netuobaghdad.edu.iquobaghdad.edu.iq Research has also demonstrated the use of BiCl₃ as a catalyst for the Friedel-Crafts acylation of 9-ethylcarbazole. tandfonline.comtandfonline.com

The reaction proceeds via electrophilic substitution, where the acetyl chloride, activated by the Lewis acid, attacks the electron-rich 3- and 6-positions of the carbazole ring. tandfonline.comtandfonline.com Reaction conditions are typically controlled to favor mono-substitution at the 3-position. tandfonline.com

Table 1: Catalysts and Conditions for the Synthesis of 3-Acetyl-9-ethylcarbazole

CatalystReagentSolventTemperatureYield (%)Reference
ZnCl₂Acetyl chlorideCH₂Cl₂Room Temperature80 tandfonline.comtandfonline.com
AlCl₃Acetyl chlorideNot specifiedNot specifiedNot specified researchgate.netuobaghdad.edu.iquobaghdad.edu.iq
BiCl₃Acetyl chlorideNot specifiedNot specifiedNot specified tandfonline.comtandfonline.com

Formation of Carbazole Carbaldehydes (e.g., N-Ethylcarbazole-3-carbaldehyde)

The synthesis of N-ethylcarbazole-3-carbaldehyde is most commonly accomplished through the Vilsmeier-Haack reaction. arabjchem.orgthieme-connect.comdergipark.org.trrsc.org This formylation method involves the use of a Vilsmeier reagent, typically generated from a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). arabjchem.orgthieme-connect.comdergipark.org.trrsc.org The reaction introduces a formyl group (-CHO) onto the carbazole ring, primarily at the 3-position.

The process involves the electrophilic attack of the Vilsmeier reagent on the electron-rich carbazole nucleus. Following the reaction, the intermediate is hydrolyzed to yield the final aldehyde product. arabjchem.org The resulting N-ethylcarbazole-3-carbaldehyde is a crucial intermediate for the synthesis of a wide range of derivatives, including Schiff bases and chalcones. arabjchem.orgrsc.orgbas.bgnih.gov The product can be purified using techniques like flash chromatography. arabjchem.orgdergipark.org.tr

An alternative, though less common, preparative method involves the reaction of carbazole with N-ethylformamide followed by a hydroformylation reaction catalyzed by an acid. chembk.com

Derivatization via Condensation Reactions

The carbonyl group of 3-acetyl-9-ethylcarbazole and the aldehyde functionality of N-ethylcarbazole-3-carbaldehyde serve as versatile handles for further molecular elaboration through condensation reactions. These reactions allow for the construction of larger, more complex heterocyclic systems.

The reaction of carbazole derivatives containing a carbonyl group with hydrazine (B178648) and its derivatives is a well-established method for synthesizing pyrazoline-containing scaffolds.

Specifically, chalcones derived from 3-acetyl-9-ethylcarbazole can be reacted with hydrazine hydrate (B1144303) to form 3-(5-aryl-4,5-dihydro-3-pyrazolyl)-9-ethylcarbazole derivatives. researchgate.netuobaghdad.edu.iquobaghdad.edu.iq Similarly, condensation with phenylhydrazine (B124118) yields the corresponding 1-phenyl-5-aryl-4,5-dihydro-3-pyrazolyl)-9-ethylcarbazole derivatives. researchgate.netuobaghdad.edu.iquobaghdad.edu.iq These reactions typically proceed by refluxing the chalcone (B49325) with hydrazine hydrate or phenylhydrazine in a suitable solvent like ethanol. researchgate.netuobaghdad.edu.iq The resulting pyrazoline ring is a five-membered heterocycle with two adjacent nitrogen atoms. rsc.org

N-Ethylcarbazole-3-carbaldehyde also undergoes condensation with hydrazines. For example, its reaction with benzylphenylhydrazine, often catalyzed by an acid, yields N-Ethylcarbazole-3-carbaldehyde benzylphenylhydrazone. ontosight.ai These hydrazone derivatives are of interest for their potential optoelectronic properties. ontosight.airesearchgate.net

Chalcones derived from 3-acetyl-9-ethylcarbazole can be further elaborated by reacting them with guanidine (B92328) carbonate in the presence of a base, such as sodium hydroxide. researchgate.netuobaghdad.edu.iquobaghdad.edu.iquobaghdad.edu.iq This condensation reaction leads to the formation of 3-(2-amino-6-aryl-4-pyrimidinyl)-9-ethylcarbazole derivatives. researchgate.netuobaghdad.edu.iquobaghdad.edu.iquobaghdad.edu.iq The reaction involves the cyclization of the chalcone with guanidine to form a six-membered pyrimidine (B1678525) ring, which is a key structural motif in many biologically active compounds.

The Claisen-Schmidt condensation is a fundamental carbon-carbon bond-forming reaction utilized to synthesize chalcones, which are α,β-unsaturated ketones. numberanalytics.comnumberanalytics.comnih.gov This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone. numberanalytics.com

In the context of this compound, 3-acetyl-9-ethylcarbazole can be condensed with various aromatic aldehydes in the presence of a base like sodium hydroxide in ethanol. uobaghdad.edu.iqtandfonline.com This reaction yields 3-(3-aryl-1-oxo-propen-1-yl)-9-ethylcarbazole derivatives, commonly known as carbazole chalcones. researchgate.netuobaghdad.edu.iq These chalcones are important intermediates for the synthesis of other heterocyclic compounds like pyrazolines and pyrimidines. researchgate.netuobaghdad.edu.iquobaghdad.edu.iq

Similarly, N-ethylcarbazole-3-carbaldehyde can be condensed with ketones. For instance, its reaction with 3-acetyl coumarin (B35378) derivatives in the presence of piperidine (B6355638) as a base leads to the formation of coumarin-carbazole chalcones. nih.gov Also, condensation with 1,4-diacetylbenzene (B86990) using potassium hydroxide as a base yields a carbazole-based chalcone. rsc.org

Synthesis of Advanced this compound Scaffolds

The derivatization of the this compound core can lead to the formation of more complex and advanced molecular scaffolds with potential applications in materials science and medicinal chemistry.

One approach involves the Claisen condensation of 3-acetyl-9-ethylcarbazole with esters to form bis-β-diketone compounds. tandfonline.comtandfonline.com For example, reaction with dimethyl 2,6-pyridinedicarboxylate in the presence of sodium yields methyl 6-(9-ethylcarbazole-3-yl)-oxoacetyl-2-pyridinecarboxylate. tandfonline.com These bis-β-diketone ligands are of interest for their ability to form luminescent lanthanide complexes. tandfonline.comtandfonline.com

Another strategy is the synthesis of carbazole-dicarboxylic acids. 9-Ethylcarbazole-3,6-dicarboxylic acid can be synthesized through methods like the hydrolysis of 9H-carbazole-3,6-dicarbonitrile. These dicarboxylic acids can serve as building blocks for coordination polymers and other functional materials.

Furthermore, the reaction of 3-amino-9-ethylcarbazole with various electrophiles can lead to a diverse range of derivatives. For example, acylation with ethyl succinoyl chloride followed by intramolecular Friedel-Crafts acylation can yield azepino[3,2-b]carbazole derivatives. tubitak.gov.tr Condensation reactions with ketones like acetylacetone (B45752) or isatin (B1672199) can also produce advanced scaffolds with potential biological activities. tubitak.gov.tr

Thioxanthone-Ethylcarbazole Synthesis

A notable derivative is Thioxanthone-ethylcarbazole (TX-EC), a compound designed as a one-component Type II photoinitiator. researchgate.netgoogle.com This molecule, chemically named 7-ethylthiochromeno[2,3-b]carbazol-13(7H)-one, is synthesized to possess high solubility and the ability to absorb visible light. google.com The synthesis generally involves a condensation reaction between thiosalicylic acid or its derivatives and an appropriate aromatic hydrocarbon, in this case, an ethylcarbazole derivative, often in a strong acid medium like concentrated sulfuric acid. researchgate.netscilit.com

The resulting TX-EC is effective in initiating the free-radical photopolymerization of monomers like methyl methacrylate (B99206) (MMA). google.com The initiation mechanism in the absence of a co-initiator involves the photoexcitation of the TX-EC molecule. Subsequently, the triplet state of TX-EC abstracts a hydrogen atom from the ethyl group on the carbazole moiety, generating the initiating radicals. google.com

Morpholine-Containing 3-Amido-9-ethylcarbazole Derivatives

In the field of medicinal chemistry, a new carbazole derivative incorporating a morpholine (B109124) ring has been synthesized. google.com The target molecule, N-(9-ethyl-9H-carbazol-3-yl)-3-morpholinopropanamide, referred to as CMR, was synthesized for studies on its biophysical interactions. google.comtubitak.gov.tr

The synthesis starts with 3-amino-9-ethylcarbazole. A common pathway for obtaining this precursor involves the ethylation of carbazole using ethyl bromide, followed by nitration with nitric acid to yield 3-nitro-9-ethylcarbazole. researchgate.net Subsequent reduction of the nitro group, for instance with tin in the presence of hydrochloric acid, yields the key intermediate, 3-amino-9-ethylcarbazole. researchgate.net This amine is then reacted with 3-chloropropionyl chloride to form an amide, which is subsequently treated with morpholine to yield the final product, CMR. google.comresearchgate.net The introduction of the morpholine moiety is a common strategy in drug design. google.com

Silole-Containing Ethylcarbazole Derivatives

Siloles, or silacyclopentadienes, are valued for their unique electronic and photophysical properties, making them targets for applications in organic electronics. ktu.edu While the literature contains numerous methods for synthesizing silole derivatives, specific examples detailing the direct synthesis of a silole-containing 9-ethylcarbazole are not prevalent in the examined research. ktu.eduitu.edu.tr However, established synthetic routes for siloles can be adapted to incorporate an ethylcarbazole unit.

A primary method for silole synthesis involves the cyclization of a 1,4-dilithio-1,3-butadiene intermediate with a dihalogenosilane (R₂SiX₂). itu.edu.tr A plausible strategy to create a silole-ethylcarbazole derivative would involve a cross-coupling reaction. For instance, a pre-functionalized silole could be coupled with a halogenated 9-ethylcarbazole, such as 3-bromo-9-ethylcarbazole, using a palladium-catalyzed reaction like the Suzuki or Stille coupling. Alternatively, a borylated or stannylated ethylcarbazole could be coupled with a halogenated silole. The intrinsic properties of siloles, such as their low-lying LUMO levels, arise from hyperconjugation between the silicon's exocyclic σ* orbitals and the butadiene's π* orbitals, making their ethylcarbazole derivatives of potential interest for new functional materials. ktu.edu

Benzothiazole-Ethylcarbazole Derivatives

Benzothiazole-ethylcarbazole hybrids have been synthesized as fluorescent probes. One synthetic approach involves the condensation of N-ethylcarbazole dialdehyde (B1249045) with a benzothiazolium salt, such as N-benzyl-2-methylbenzothiazolium bromide. ktu.edu This reaction creates a carbazole-benzothiazole hybrid fluorophore. ktu.edu Another strategy involves the direct condensation of 2-aminothiophenol (B119425) with a carbazole derivative containing a carbonyl group. researchgate.netuobaghdad.edu.iq For example, dibenzothiazole-9-ethyl-carbazole (DBEC) has been synthesized and studied for its spectral properties. fishersci.co.uk These synthetic methods leverage the established reactivity of benzothiazole (B30560) precursors with aldehydes or other electrophiles to form the characteristic five-membered thiazole (B1198619) ring fused to a benzene (B151609) ring, which is then appended to the ethylcarbazole framework. researchgate.netmt.com

Pyrazolyl- and Pyrimidinyl-Ethylcarbazole Derivatives

A systematic synthetic route has been developed for creating novel pyrazolyl- and pyrimidinyl-ethylcarbazole derivatives, starting from 9-ethylcarbazole. mt.com The multi-step synthesis provides a clear pathway to these heterocyclic derivatives. researchgate.netmt.com

The key steps are outlined below:

Acetylation: 9-ethylcarbazole is first acetylated using acetyl chloride in the presence of aluminum chloride to produce 3-acetyl-9-ethyl carbazole. mt.com

Chalcone Formation: The resulting acetyl derivative is then reacted with various aromatic aldehydes in an alcoholic solution with a base (e.g., NaOH) to yield the corresponding chalcone-like compounds, 3-(3-Aryl-1-oxy propen-1-yl)-9-ethyl carbazoles. mt.com

Pyrazoline Synthesis: These chalcone intermediates are subsequently cyclized by refluxing with hydrazine hydrate in ethanol. researchgate.netmt.com Acidification with glacial acetic acid after cooling precipitates the final product, 3-(5-aryl-4,5-dihydro-3-pyrozolyl)-9-ethyl carbazole. researchgate.net

Pyrimidine Synthesis: Alternatively, reacting the chalcone intermediates with guanidine carbonate in the presence of a strong base (e.g., 40% NaOH) leads to the formation of 3-(2-amino-6-aryl-4-pyrimidinyl)-9-ethyl carbazole derivatives. mt.com

This synthetic sequence allows for the introduction of diverse aryl substituents, inherited from the aromatic aldehydes used in the chalcone formation step. mt.com

Table 1: Synthesis of Pyrazolyl- and Pyrimidinyl-Ethylcarbazole Derivatives This table is based on the synthetic pathway described in the literature. mt.com

Step Starting Material Reagents Product
1 9-Ethylcarbazole Acetyl chloride, AlCl₃ 3-Acetyl-9-ethyl carbazole
2 3-Acetyl-9-ethyl carbazole Aromatic aldehyde, NaOH, Ethanol 3-(3-Aryl-1-oxy propen-1-yl)9-ethyl carbazole (Chalcone)
3a Chalcone Intermediate Hydrazine hydrate, Ethanol, Acetic acid 3-(5-Aryl-4,5-dihydro-3-pyrozolyl)9-ethyl carbazole
3b Chalcone Intermediate Guanidine carbonate, NaOH 3-(2-Amino-6-aryl-4-pyrimidinyl)9-ethyl carbazole
Dipyrenyl-9-ethylcarbazole Synthesis

For applications in organic light-emitting devices (OLEDs), 3,6-dipyrenyl-9-ethylcarbazole (DPEC) has been designed and synthesized as a blue-emitting material. fishersci.co.uk The synthesis of such aryl-substituted carbazoles is commonly achieved through palladium-catalyzed cross-coupling reactions. researchgate.netorgsyn.org

The most prevalent method for this type of C-C bond formation is the Suzuki-Miyaura coupling reaction. orgsyn.org In a typical procedure for synthesizing DPEC, 3,6-dibromo-9-ethylcarbazole serves as the starting scaffold. This dibrominated compound is reacted with pyreneboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base (e.g., Na₂CO₃) in a suitable solvent system like THF. fishersci.co.uk The Suzuki reaction offers a versatile and high-yield route to connect the pyrene (B120774) moieties to the 3 and 6 positions of the ethylcarbazole core, resulting in a highly conjugated system with desirable photophysical properties. google.comresearchgate.net

Polymerization Mechanisms and Conducting Polymer Systems Based on 3 Ethylcarbazole

Electropolymerization of 3-Ethylcarbazole and Derivatives

The electrochemical synthesis of conducting polymers from carbazole (B46965) and its derivatives has garnered significant attention due to the resulting polymers' valuable electronic and optical properties. frontiersin.org This section focuses on the electropolymerization mechanisms of this compound and its related compounds.

Electrochemical Oxidative Coupling Mechanisms

The electropolymerization of carbazole monomers, including this compound, proceeds through an electrochemical oxidative coupling mechanism. frontiersin.org This process is initiated by the oxidation of the carbazole monomer at the electrode surface, which results in the formation of a radical cation in a one-electron process. frontiersin.org These highly reactive radical cations then couple with each other or with a neutral parent molecule. frontiersin.org This coupling typically leads to the formation of 3,3'-bicarbazyls. frontiersin.org Subsequent oxidation of these resulting oligomers continues the polymerization process, progressively building a polycarbazole film on the electrode. frontiersin.org

Monomer Oxidation: A carbazole monomer (M) is oxidized at the anode to form a radical cation (M•+).

Radical Cation Coupling: Two radical cations (M•+) couple to form a dicationic dimer (M-M)2+.

Deprotonation: The dicationic dimer loses two protons to form a neutral dimer.

Polymer Chain Growth: The process of oxidation, coupling, and deprotonation repeats, leading to the growth of the polymer chain. frontiersin.org

This mechanism has been supported by various electrochemical techniques, including cyclic voltammetry. frontiersin.org

Formation of Radical Cations and Dimerization Kinetics

The initial and one of the most critical steps in the electropolymerization of this compound is the formation of radical cations upon electrochemical oxidation. researchgate.net The stability and reactivity of these radical cations are paramount in determining the efficiency of the subsequent polymerization.

Studies using fast cyclic voltammetry have provided insight into the kinetics of this process. For this compound, the oxidation leads to a very rapid dimerization of the formed radical cations. researchgate.net The dimerization rate constant (kdim) for this compound has been determined to be approximately 1.5 x 10⁷ M⁻¹s⁻¹. researchgate.netresearchgate.net This high rate of dimerization is a key factor that facilitates the formation of a thick, adherent, and conducting polymer film on the electrode surface. researchgate.netresearchgate.net

In contrast, carbazole derivatives with bulkier substituents, such as 3-tert-butylcarbazole, exhibit a much slower dimerization of their radical cations, with a kdim value less than or equal to 1.5 x 10⁶ M⁻¹s⁻¹. researchgate.netresearchgate.net This slower dimerization rate hinders efficient electropolymerization. researchgate.netresearchgate.net

The table below presents a comparison of dimerization rate constants for different carbazole derivatives.

CompoundDimerization Rate Constant (kdim) (M⁻¹s⁻¹)Polymerization Efficiency
This compound1.5 x 10⁷ researchgate.netresearchgate.netHigh
3-tert-Butylcarbazole≤ 1.5 x 10⁶ researchgate.netresearchgate.netLow
3,6-Diethylcarbazole≤ 1.5 x 10⁶ researchgate.netresearchgate.netLow
9-Ethylcarbazole (B1664220)(4.25 ± 0.75) x 10⁵ frontiersin.orgModerate

Influence of Substituents on Electropolymerization Efficiency

The nature and position of substituents on the carbazole ring significantly impact the electropolymerization process and the properties of the resulting polymer. researchgate.netcdnsciencepub.com Substituents can alter the stability of the intermediate radical cation, which in turn affects whether electropolymerization occurs or if soluble products are formed instead. cdnsciencepub.com

For instance, the electro-oxidation of this compound leads to the formation of solid polycarbazole films. researchgate.net In contrast, 3-tert-butylcarbazole does not polymerize effectively due to the increased stability of its radical cations, which slows down the crucial dimerization step. researchgate.net The steric hindrance caused by bulky substituents can also play a role in impeding the coupling reactions necessary for polymer growth.

The electronic effects of substituents are also important. Electron-donating groups can lower the oxidation potential of the monomer, making it easier to initiate polymerization. Conversely, electron-withdrawing groups can increase the oxidation potential. The position of the substituent is also a critical factor. Substituents at the 3 and 6 positions of the carbazole ring directly influence the reactivity at these primary polymerization sites. mdpi.com

Spectroelectrochemical Analysis of Polymer Formation

Spectroelectrochemistry is a powerful in-situ technique used to monitor the electronic and structural changes that occur during the electropolymerization process. By combining electrochemical methods with spectroscopy (typically UV-Vis-NIR), researchers can track the formation of intermediate species like radical cations and follow the growth of the polymer film in real-time. researchgate.nettubitak.gov.tr

During the electropolymerization of carbazole derivatives, the appearance and evolution of new absorption bands in the UV-Vis spectrum can be correlated with the formation of radical cations, dications, and the final neutral polymer. uh.edu For example, as the applied potential is increased, the initial absorption of the monomer decreases while new peaks corresponding to the polaron (radical cation) and bipolaron (dication) states of the polymer emerge. tubitak.gov.tr

In the case of copolymers, spectroelectrochemistry helps to confirm the incorporation of different monomer units into the polymer chain and to study the electronic properties of the resulting material. uh.edu The color changes observed during the doping and dedoping processes of the polymer film, a phenomenon known as electrochromism, can also be quantitatively studied using this technique. researchgate.net

Regioselectivity in Carbazole Polymerization (e.g., 3,6-positions)

The polymerization of carbazole and its derivatives is highly regioselective, with the coupling predominantly occurring at specific positions on the carbazole ring. For most carbazole monomers, including this compound, the polymerization proceeds primarily through coupling at the 3 and 6 positions. mdpi.comresearchgate.net These positions are the most electronically active sites for electrophilic attack, which is a key step in the oxidative coupling mechanism.

The substitution at the nitrogen atom (N-position) of the carbazole ring, for instance with an ethyl group in N-ethylcarbazole, does not significantly alter the formation of radical cations but does prevent polymerization at the nitrogen. frontiersin.org This ensures that the polymerization occurs through C-C bond formation on the aromatic rings. core.ac.uk Studies have shown that the electrochemical oxidation of N-substituted carbazoles leads to 3,3'-bicarbazyls, not 9,9'-bicarbazyls. frontiersin.org

Theoretical studies using molecular orbital calculations have further supported these experimental findings. researchgate.net For monosubstituted carbazoles, calculations indicate that the most favorable coupling is between the 6 and 6' positions of two monomer units. researchgate.net In contrast, for disubstituted carbazoles, a 1-1' coupling is predicted to be more favorable. researchgate.net The functionalization at other positions, such as 2,7- and 1,8-, is also possible but generally more difficult to achieve. mdpi.comrsc.org

Copolymerization Strategies (e.g., with aniline, thiophene (B33073), pyrrole)

Copolymerization is a versatile strategy to tailor the properties of conducting polymers. By incorporating different monomer units into the polymer chain, it is possible to create materials with enhanced or entirely new functionalities. This compound and its derivatives have been successfully copolymerized with various other heterocyclic monomers, including aniline, thiophene, and pyrrole (B145914). uh.eduresearchgate.netnih.gov

The electrochemical copolymerization of N-ethylcarbazole with N-methylpyrrole and 3-methylthiophene (B123197) has been shown to improve the solid-state conductivity of the resulting polymer compared to the homopolymer of N-ethylcarbazole. researchgate.net The incorporation of thiophene units can also lead to more stable and optically clear conducting polymer films. uh.edu

Several approaches can be employed for copolymerization:

Direct electrochemical copolymerization: This involves the simultaneous oxidation of a mixture of monomers. The success of this method depends on the relative oxidation potentials of the monomers. For instance, the direct oxidative electrochemical polymerization of mixtures of N-ethylcarbazole and 3,4-ethylenedioxythiophene (B145204) (EDOT) can be challenging because the electropolymerization of carbazoles is often more efficient than that of EDOT. researchgate.net

Synthesis of a copolymerizable monomer: This strategy involves chemically synthesizing a monomer that contains both carbazole and another unit (e.g., thiophene). This pre-functionalized monomer is then electropolymerized to form a well-defined alternating or block copolymer. researchgate.netupc.edu

The properties of the resulting copolymers can be characterized by various techniques, including cyclic voltammetry, spectroelectrochemistry, and scanning electron microscopy, to confirm the copolymer structure and evaluate its electrochemical and optical properties. researchgate.netresearchgate.net

Photopolymerization of this compound and Derivatives

Photopolymerization offers a sustainable and controlled method for synthesizing poly(N-ethylcarbazole) (PEC), leveraging light as an external stimulus to initiate the polymerization process. acs.orgacs.org This approach is considered advantageous due to its high efficiency at room temperature, reduced energy consumption, and spatiotemporal control over the reaction. acs.org The process is particularly effective for producing highly conjugated polymers from monomers like N-ethylcarbazole. researchgate.net

The photopolymerization of N-ethylcarbazole (EC) proceeds via a photo-induced step-growth mechanism. acs.orgnih.gov The process is initiated by the photoexcitation of the ethylcarbazole monomer. acs.org In the presence of a suitable electron acceptor, the excited monomer undergoes a single-electron transfer reaction to form an ethylcarbazole radical cation (EC⁺•). acs.orgacs.orgnih.gov

This is followed by a coupling reaction between two of these radical cations, which is accompanied by the release of protons. acs.orgnih.gov The repetition of these successive steps—excitation, electron transfer, radical coupling, and proton release—constitutes a photocatalytic cycle that leads to the formation and growth of the poly(N-ethylcarbazole) chain. acs.orgacs.org This method has been successfully applied to synthesize various polycarbazoles. researchgate.net

Electron acceptors are critical components in the photo-induced polymerization of this compound, as they facilitate the initial electron transfer step. rsc.org Onium salts, particularly diphenyliodonium (B167342) hexafluorophosphate (B91526) (Ph₂I⁺PF₆⁻), are commonly used as oxidizing salts or photoinitiators in this process. acs.orgnih.govrsc.org

Transient absorption spectroscopy is a powerful technique used to elucidate the intricate mechanisms of photopolymerization, particularly the initial electron transfer events. rsc.orgresearchgate.net Studies using both transient electronic and vibrational absorption spectroscopy have investigated the production of the N-ethylcarbazole radical cation (N-EC˙⁺) on picosecond to nanosecond timescales following photoexcitation. rsc.orgresearchgate.netresearchgate.net

These spectroscopic methods allow for the direct observation of transient species. For instance, following the photoexcitation of N-ethylcarbazole at 345 nm in the presence of Ph₂I⁺PF₆⁻, the formation of N-EC˙⁺ can be tracked. rsc.orgresearchgate.net This has enabled researchers to determine the kinetics and mechanisms of the electron transfer. rsc.org The data obtained from these studies, such as the bimolecular rate coefficient for electron transfer (k_ET), can be described by diffusional kinetic models based on Smoluchowski theory. rsc.orgresearchgate.net The technique is sensitive enough to show that electron transfer occurs from the first excited singlet (S₁) state of N-EC, in competition with intersystem crossing to the triplet (T₁) state. rsc.orgresearchgate.net

Below is a table summarizing kinetic data obtained from transient absorption spectroscopy studies for the electron transfer between photoexcited N-ethylcarbazole (N-EC) and various electron acceptors in different solvents.

Photoexcited DonorElectron AcceptorSolventBimolecular Rate Coefficient (k_ET) (M⁻¹ s⁻¹)Citation
N-ECDiphenyliodonium hexafluorophosphate (Ph₂I⁺PF₆⁻)Dichloromethane (B109758) (DCM)(1.8 ± 0.5) × 10¹⁰ rsc.org
N-ECDiphenyliodonium hexafluorophosphate (Ph₂I⁺PF₆⁻)Acetonitrile (ACN)(1.0 ± 0.3) × 10¹⁰ rsc.org
N-ECpara-Me₂Ph₂I⁺PF₆⁻Dichloromethane (DCM)(1.2 ± 0.3) × 10¹⁰ rsc.org
N-ECpara-t-butyl-Ph₂I⁺PF₆⁻Dichloromethane (DCM)(5.4 ± 1.5) × 10⁹ rsc.org

Table based on data from transient absorption spectroscopy studies.

The intermolecular electron transfer at the heart of the photopolymerization mechanism is often mediated by the formation of an excited-state complex, known as an exciplex. acs.orgrsc.org Upon irradiation, the excited conjugated monomer (N-ethylcarbazole) forms an exciplex with the electron acceptor, such as an iodonium (B1229267) salt. acs.org

This exciplex is an important intermediate where the photo-induced electron transfer (PET) occurs. metu.edu.trmdpi.com Kinetic studies using transient absorption spectroscopy suggest that a faster component of the electron transfer reaction can be attributed to the pre-formation of a ground-state complex between N-ethylcarbazole and the electron acceptor. rsc.orgresearchgate.net The fluorescence of ethylcarbazole is quenched in the presence of an electron acceptor, indicating that the rate of intermolecular electron transfer is enhanced. acs.org This transfer occurs from the photoexcited ethylcarbazole to the acceptor molecule, initiating the polymerization cascade. rsc.orgacs.org

Chemical Polymerization Techniques

Beyond photopolymerization, this compound and its parent compound can be polymerized through chemical methods, primarily oxidative polymerization. mdpi.comgoogle.com This classical organic synthesis approach utilizes chemical oxidizing agents to initiate and propagate the polymerization. mdpi.com

Commonly used oxidizing agents for the chemical polymerization of carbazole include ferric chloride (FeCl₃) and ammonium (B1175870) persulfate ((NH₄)₂S₂O₈). mdpi.comgoogle.com For example, the oxidative polymerization of carbazole derivatives has been successfully performed at ambient temperature in chloroform (B151607) using FeCl₃ as the oxidizing agent over a 24-hour period. mdpi.com Similarly, 3-amino-9-ethylcarbazole (B89807) can be polymerized via chemical oxidative polymerization using oxidants like ammonium persulfate or iron trichloride. google.com The polymerization process typically occurs at the 3 and 6 positions of the carbazole ring, which are the most reactive sites. mdpi.com

Advanced Polymer Architectures

The versatility of this compound as a monomer allows for the creation of advanced polymer architectures beyond simple linear homopolymers. acs.orgresearchgate.net These complex structures are designed to have specific properties for a range of applications. numberanalytics.comnumberanalytics.com

One approach involves the synthesis of copolymers. For instance, N-ethylcarbazole has been copolymerized with 3,4-ethylenedioxythiophene (EDOT) through electrochemical methods to create materials that combine the properties of both parent polymers. researchgate.netresearchgate.net Recently, a sustainable in situ photopolymerization technique was demonstrated for the synthesis of a poly(3,4-ethylenedioxythiophene)-poly(N-ethylcarbazole) (PEDOT-co-PECz) copolymer. acs.org

Furthermore, photoinitiated step-growth polymerization can lead to more complex structures like hyperbranched and cross-linked polymers. acs.org By controlling the reaction conditions, it is possible to produce polymers with microspheres on their surface. acs.org The development of these advanced architectures, including block copolymers and graft polymers, is a key area of polymer science, enabling the creation of materials with tailored functions for applications in electronics, energy storage, and biomedical devices. numberanalytics.comnumberanalytics.com

Controlled Synthesis of Polycarbazole Films

The formation of poly(this compound) films is primarily achieved through electrochemical polymerization, a method that allows for the controlled growth of a polymer film on an electrode surface. This process involves the anodic oxidation of the this compound monomer. The oxidation of this compound results in the rapid dimerization of the resulting radical cations. researchgate.net This initial dimerization is a critical step, leading to the subsequent electrochemical polymerization and the formation of a thick, adherent, and conducting polymer film. researchgate.net

The electropolymerization can be carried out using techniques such as cyclic voltammetry and chronoamperometry. researchgate.net In cyclic voltammetry, the potential is repeatedly scanned, leading to the progressive growth of the polymer film on the electrode as evidenced by the regular increase in anodic and cathodic peak current densities with each cycle. researchgate.net The properties of the resulting polycarbazole films, including their conductivity and redox stability, can be influenced by the electrolytic medium used during synthesis. scispace.com For instance, the use of different electrolyte solutions can affect the electrochemical behavior and the resulting polymer's optoelectronic properties. scispace.com

Research has shown that the substitution pattern on the carbazole monomer plays a significant role in the polymerization process. While this compound readily forms polymer films, other derivatives, such as those with bulky tert-butyl groups, may not undergo efficient electropolymerization due to the increased stability of their radical cations, which slows down the necessary dimerization step. researchgate.net Theoretical studies using methods like Density Functional Theory (DFT) have been employed to complement experimental findings, providing insights into the reactivity of carbazole derivatives and the stability of their oxidized forms. researchgate.net

The controlled synthesis of poly(this compound) films allows for the tailoring of their properties for various applications. These films exhibit reversible electrochemical oxidation processes and notable electrochromic behavior, changing color in response to an applied potential. researchgate.net

Table 1: Electrochemical Polymerization Parameters for Carbazole Derivatives

MonomerPolymerization MethodKey Findings
This compoundCyclic Voltammetry, ChronoamperometryLeads to the formation of a thick, adherent conducting polymer film due to fast dimerization of radical cations. researchgate.netresearchgate.net
3-PhenylcarbazoleCyclic VoltammetryForms polymer films, especially at higher potentials, due to the formation of reactive radicals. researchgate.net
3-tert-ButylcarbazoleElectropolymerizationDoes not undergo efficient polymerization due to the higher stability of its radical cations. researchgate.net
N-Ethylcarbazole & 3,4-Ethylenedioxythiophene (EDOT)Cyclic Voltammetry, Chronoamperometry in Micellar SolutionThe presence of micelles decreases the monomer oxidation potential and accelerates polymerization. researchgate.net

Nanostructured Polycarbazoles (Fibers, Nanoparticles, Nanotubes)

Nanostructured polycarbazoles, including nanofibers, nanoparticles, and nanotubes, have garnered significant interest due to their unique properties and potential applications in various fields. The morphology of polycarbazole can be controlled during synthesis to produce these specific nanostructures.

Nanofibers: Polycarbazole nanofibers can be synthesized through methods like chemical polymerization under an electric field. This technique has been shown to increase the molecular weight and spatial order of the resulting polymer compared to synthesis without an electric field. The application of an electric field during polymerization can lead to enhanced electrical conductivity and thermal resistance in the polycarbazole nanofibers. mdpi.com

Nanoparticles: The synthesis of polycarbazole nanocomposites with materials like titanium dioxide (TiO2) and gold (Au) has been reported. mdpi.com In the case of gold nanoparticles, their synthesis can occur simultaneously with the polymerization of carbazole, where the gold salt acts as an oxidizing agent. mdpi.com This cooperative process results in a nanocomposite material. The morphology of polycarbazole can also be influenced by the use of different surfactants during polymerization, leading to various structures. mdpi.com

Nanotubes: The electrochemical polymerization of N-ethylcarbazole on single-walled carbon nanotubes (CNTs) has been studied. This process results in the formation of poly(N-ethylcarbazole) oligomers on the surface of the CNTs. Spectroscopic analysis confirms the covalent functionalization of the CNTs with the polymer. nih.govresearchgate.net The resulting hybrid material combines the properties of both the conducting polymer and the carbon nanotubes.

The development of these nanostructured polycarbazoles opens up possibilities for their use in advanced applications. For instance, composites of polyaniline and 3-amino-9-ethylcarbazole have been synthesized to create copolymers with controlled properties for potential use in electrodes, electrochromic materials, and sensors. google.com

Table 2: Synthesis and Properties of Nanostructured Polycarbazoles

NanostructureSynthesis MethodKey Characteristics
NanofibersChemical polymerization in an electric fieldIncreased molecular weight, spatial order, electrical conductivity, and thermal resistance. mdpi.com
Nanoparticles (in composites)Chemical polymerization with oxidizing agents like HAuCl4 or on surfaces like TiO2Simultaneous formation of polymer and nanoparticles; morphology influenced by surfactants. mdpi.com
Nanotubes (functionalized CNTs)Electrochemical polymerization on carbon nanotubesCovalent functionalization of CNTs with poly(N-ethylcarbazole) oligomers. nih.govresearchgate.net

Interpenetrating Network Formation in Composites

An interpenetrating polymer network (IPN) is a material composed of two or more polymer networks that are at least partially interlaced on a molecular scale but are not covalently bonded to each other. wikipedia.org This unique structure prevents the networks from being separated without breaking chemical bonds. wikipedia.org In the context of this compound, the formation of IPNs in composites offers a pathway to combine the desirable properties of polycarbazole with other polymers, leading to materials with enhanced performance for specific applications.

A common strategy for creating these composites is through a two-step in-situ process. For example, an IPN can be synthesized from a mixture of a carbazole derivative and another precursor, such as a diacrylate. The diacrylate is first photopolymerized to form a network. Subsequently, the carbazole derivative within this network is electropolymerized, resulting in the formation of the IPN. researchgate.net This sequential process allows for the creation of a homogeneous and smooth surface, indicating a high degree of inter-network association, which is beneficial for applications like bulk heterojunctions in organic photovoltaics. researchgate.net

Semi-interpenetrating polymer networks (sIPNs) are a related class of materials where one or more polymer networks are interpenetrated by linear or branched polymers. wikipedia.org These have been explored for various applications, including supercapacitors. For instance, a freestanding sIPN film of poly(3,4-ethylenedioxythiophene) (PEDOT) and poly(ethylene oxide) (PEO) has demonstrated significant improvements in specific capacitance, cycling stability, and flexibility compared to the neat conducting polymer. acs.org While this example uses PEDOT, the principle can be extended to polycarbazole-based systems.

The formation of IPNs and sIPNs with polycarbazole derivatives can lead to materials with tailored mechanical, electrical, and optical properties. The entanglement of the polymer networks can result in synergistic effects, enhancing properties beyond what can be achieved with the individual components. wikipedia.org

Table 3: Examples of Interpenetrating Polymer Networks with Carbazole Derivatives

IPN SystemSynthesis MethodKey Features and Potential Applications
Carbazole derivative and Diacrylate PeryleneTwo-step in-situ process (photopolymerization followed by electropolymerization)Homogeneous and smooth surface, p and n dopable properties, suitable for organic photovoltaic devices. researchgate.net
PEDOT and N-ethylcarbazole copolymerIn-situ photopolymerizationElectrically conductive and electrochromic, with applications in smart windows. acs.org

Electrochemical Behavior and Advanced Characterization of 3 Ethylcarbazole Systems

Cyclic Voltammetry Studies of 3-Ethylcarbazole Oxidation

Cyclic voltammetry (CV) is a fundamental technique used to investigate the electrochemical behavior of this compound. Studies show that the electro-oxidation of this compound leads to the formation of an adherent, conducting polymer film on the electrode surface. researchgate.net The process typically involves the initial oxidation of the monomer to form a radical cation, which then undergoes coupling reactions.

During the electropolymerization of a derivative of this compound, 2-(9-ethylcarbazol-3-yliminomethyl)phenol, cyclic voltammetry revealed two distinct oxidation peaks at 1.12 V and 1.45 V versus an Ag/AgCl reference electrode. scispace.com The second peak is associated with the formation of the monomer's radical cation. scispace.com Upon repeated potential scans, a new redox system emerges at a lower potential (around 1.1 V), indicating the gradual growth of the polymer film. scispace.com

The oxidation potential is a critical parameter, representing the energy required to remove an electron from the highest occupied molecular orbital (HOMO). scispace.com The ability of 3-substituted carbazoles to polymerize is dependent on the nature of the substituent. researchgate.net For this compound, the oxidation results in a very rapid dimerization of the radical cations formed. researchgate.net

Table 1: Oxidation Potentials of this compound Derivatives from Cyclic Voltammetry

Compound Oxidation Peak 1 (V vs. Ag/AgCl) Oxidation Peak 2 (V vs. Ag/AgCl) Notes
2-(9-ethylcarbazol-3-yliminomethyl)phenol 1.12 1.45 The second peak corresponds to radical cation formation.

Electrochemical Impedance Spectroscopy (EIS) for Mechanistic Insights

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique employed to probe the mechanisms of charge transport and interfacial phenomena in poly(this compound) films. By applying a small amplitude AC potential over a range of frequencies, EIS can deconstruct the complex electrochemical system into individual processes with different time constants. acs.org

The impedance data for polymer-coated electrodes are often analyzed by fitting them to an equivalent electrical circuit, such as the Randles circuit. scispace.commdpi.com This model typically includes the solution resistance (Rs), the charge transfer resistance (Rct), the double-layer capacitance (Cdl), and a Warburg element (W) representing diffusion. mdpi.com The charge transfer resistance (Rct) is particularly important as it relates to the kinetics of the faradaic reactions occurring at the electrode/polymer interface. nih.govpsu.edu

For polycarbazole films, EIS measurements conducted at potentials corresponding to the oxidized (conducting) state help in understanding the transport of electrolyte ions during the redox reaction. scispace.com In studies on related polymer systems, EIS has been used to characterize the resistance of the polymer film and the charge transfer resistance at the metal/polymer interface. researchgate.net For instance, in a study on a copolymer of N-ethylcarbazole, the impedance spectra revealed a diffusion process at low to intermediate frequencies and capacitive behavior at high frequencies, indicating an increase in conductivity. researchgate.net

Table 2: Typical Parameters from EIS Analysis of Conducting Polymer Films

Parameter Symbol Description
Solution Resistance Rs Resistance of the electrolyte solution between the working and reference electrodes. mdpi.com
Charge Transfer Resistance Rct Resistance to the transfer of electrons at the electrode/electrolyte interface. mdpi.comnih.gov
Double Layer Capacitance Cdl Capacitance of the electrical double layer formed at the interface. mdpi.com
Warburg Impedance W Represents the impedance due to mass transport (diffusion) of redox species. mdpi.com

Electrochemical Quartz Crystal Microbalance (EQCM) Measurements

The Electrochemical Quartz Crystal Microbalance (EQCM) is a highly sensitive gravimetric technique that measures minute mass changes on an electrode surface in real-time during an electrochemical process. wikipedia.org It combines electrochemical measurements with the principles of a quartz crystal microbalance, where a change in the resonant frequency of the quartz crystal is directly proportional to a change in mass on its surface.

EQCM is invaluable for studying the electropolymerization of this compound and the subsequent redox cycling of the resulting polymer film. It allows for the in-situ tracking of ion and solvent transport across the polymer-solution interface. researchgate.netacs.org During the oxidative p-doping of the polymer, anions from the electrolyte are incorporated into the film to balance the positive charges (polarons and bipolarons) on the polymer backbone, leading to a mass increase. frontiersin.orgnih.gov Conversely, during reduction (dedoping), these anions are expelled, causing a mass decrease. researchgate.net

Studies on various conducting polymers, including carbazole (B46965) derivatives, have utilized EQCM to elucidate these doping/dedoping mechanisms. researchgate.netacs.org The technique can reveal the participation of different species (ions, counter-ions, and co-ions) in the charge compensation process and can be used to analyze the molecular weight of the solvated ions involved. awsensors.com For example, in a study of a bithiophene-carbazole copolymer, EQCM was used alongside other in-situ techniques to investigate the electrochemical processes. acs.org

In Situ Conductance Measurements of Polymer Films

In situ conductance measurements provide direct information about the changes in electrical conductivity of a poly(this compound) film as a function of the applied potential. acs.org This is typically achieved by electropolymerizing the monomer onto an interdigitated array of microelectrodes or a two-band electrode. researchgate.net A constant small voltage is applied between the bands while the potential of the entire electrode is swept, and the resulting current between the bands is measured, which is proportional to the film's conductance.

For conducting polymers, the conductivity is highly dependent on the doping level. nih.gov In the neutral, undoped state, the polymer is typically an insulator or semiconductor. Upon oxidation (p-doping), charge carriers (polarons and bipolarons) are created, and the conductivity increases dramatically, often by several orders of magnitude. nih.gov

In situ conductivity studies on poly(N-ethylcarbazole) have shown conductivity maxima that correspond to its redox processes. acs.org Typically, the conductance profile for a conducting polymer film exhibits a bell-shaped curve as a function of potential during the positive sweep. researchgate.net The conductivity increases upon initial oxidation, reaches a maximum at a certain doping level, and may then decrease upon further oxidation due to the formation of dications or irreversible changes in the polymer structure. acs.orgresearchgate.net These measurements are crucial for evaluating the performance of the material in applications where high conductivity is desired.

Redox Transformations and Stability of Radical Cations

The electrochemical oxidation of this compound initiates a series of redox transformations, the first step of which is the formation of a radical cation. researchgate.netvanderbilt.edu The stability and reactivity of this intermediate species are critical factors that govern the subsequent reaction pathways, primarily electropolymerization. vanderbilt.eduorgsyn.org

Investigations have shown that the electro-oxidation of this compound leads to a very fast dimerization of the newly formed radical cations, with a reported dimerization rate constant (kdim) of 1.5 x 10⁷ M⁻¹s⁻¹. researchgate.net This high reactivity facilitates the growth of a thick, adherent conducting polymer film. researchgate.net The stability of carbazole radical cations can be significantly influenced by the nature and position of substituents on the carbazole ring. vanderbilt.eduorgsyn.org Substituents can enhance thermodynamic stability through inductive and resonance effects, and kinetic stability by sterically hindering potential side reactions. vanderbilt.edu

For instance, the improved reversibility of the electrochemical oxidation of certain 3,6-disubstituted carbazoles in cyclic voltammetry indicates greater stability of the radical cation intermediate. vanderbilt.eduorgsyn.org In contrast, the radical cation of unsubstituted carbazole is known to be unstable and undergoes rapid side reactions. orgsyn.org The study of these radical cations is essential for understanding the structure and properties of the final polymer, as the coupling positions (e.g., 3,6- or 1,8-linkages) are determined by the reactivity of these intermediates. researchgate.net

Photophysical Properties and Optoelectronic Applications

Luminescence Properties of 3-Ethylcarbazole and Its Derivatives

The luminescence of this compound and its derivatives is a key area of research, underpinning their use in various optoelectronic applications. These compounds are known for their strong fluorescence, which can be tuned by chemical modification and influenced by the surrounding environment.

Fluorescence spectroscopy is a powerful tool to investigate the electronic properties of this compound derivatives. Studies have shown that these compounds typically exhibit strong emission in the blue to green region of the visible spectrum. For instance, a novel zinc ion fluorescence probe, 2-[(N-ethyl carbazole)-3-sulfonyl ethylenediamine]-1-N,N-bis(2-methypyrbidy), was synthesized and its spectral properties were investigated in various solvents. This compound demonstrated significant fluorescence enhancement upon the addition of Zn²⁺ in an aqueous solution at neutral pH. nih.gov

The fluorescence spectra of carbazole (B46965) itself in ethanol show an emission peak at 359.5 nm when excited at 310 nm. nih.gov Derivatives of this compound can exhibit shifts in their emission wavelengths depending on the substituents attached to the carbazole core. For example, multi-phenylated carbazole derivatives, such as 3,6-Bis[(2,3,4,5-tetraphenyl)phenyl]-9-ethylcarbazole (BTPEC) and 3,6-Bis(7,10-diphenyl-fluoranthene)-9-ethlycarbazole (BDPEC), exhibit photoluminescence peaks at 389 nm and 483 nm, respectively. semanticscholar.org Another study on a new carbazole chromophore conjugated with substituted thiazolidine-4-one (CzPT) showed fluorescence spectra that exhibited a red shift with increasing solvent polarity. nih.gov

The introduction of different functional groups can significantly alter the photophysical properties. For example, carbazole-based styryl dyes have been synthesized to study their photophysical properties, which are influenced by solvent polarity. researchgate.net Similarly, the absorption and fluorescence spectra of N-phenyl-carbazoles have been studied in various solvents, showing slight red shifts in fluorescence with increasing solvent polarity. researchgate.net

Interactive Table: Fluorescence Properties of this compound and Derivatives

Compound Excitation Wavelength (nm) Emission Wavelength (nm) Solvent Reference
Carbazole 310 359.5 Ethanol nih.gov
BTPEC - 389 - semanticscholar.org
BDPEC - 483 - semanticscholar.org

The photophysical properties of many organic molecules, including derivatives of this compound, are sensitive to the polarity of their environment. This is often due to a phenomenon known as intramolecular charge transfer (ICT), where upon photoexcitation, an electron is transferred from an electron-donating part of the molecule to an electron-accepting part. The resulting charge-separated excited state is more polar than the ground state and is therefore stabilized by polar solvents, leading to a red shift (a shift to longer wavelengths) in the fluorescence emission.

For instance, studies on N-ethyl-3-acetylcarbazole have explored the effects of solvent on its emission properties. acs.org The fluorescence of a new carbazole chromophore conjugated with thiazolidine-4-one (CzPT) showed a red shift as the solvent polarity increased, which was attributed to intramolecular charge transfer with high π-π* characteristics. nih.gov This behavior is a hallmark of ICT, and the extent of the red shift can be correlated with solvent polarity parameters.

In some cases, a twisted intramolecular charge transfer (TICT) state can form in polar solvents. rsc.orgmdpi.comresearchgate.netnih.gov In the excited state, if parts of the molecule can rotate relative to each other, a low-energy, highly polar TICT state may be formed, which is often non-emissive or weakly emissive, leading to fluorescence quenching in polar solvents. Research on a donor-acceptor phenanthrimidazole derivative demonstrated that in polar solvents, fluorescence originates from a TICT state. rsc.org

Viscosity induced emission (VIE) is a phenomenon where the fluorescence quantum yield of a molecule increases significantly in a viscous medium. This effect is often observed in molecules that have flexible parts, such as rotating phenyl rings, which can undergo non-radiative decay through intramolecular rotations in low-viscosity solvents. In a viscous environment, these rotations are hindered, which suppresses the non-radiative decay pathways and enhances the radiative decay (fluorescence).

This phenomenon, also known as aggregation-induced emission enhancement (AIEE), has been observed in various carbazole derivatives. nih.govresearchgate.net For example, carbazole styryl based fluorescent molecular rotors have been synthesized and shown to exhibit both aggregation-induced emission and a fluorescent response to viscosity. researchgate.net These molecules act as viscosity sensors, with their fluorescence intensity increasing as the viscosity of the medium increases. researchgate.net This property is valuable for applications in materials science and biological imaging.

Applications in Organic Light-Emitting Diodes (OLEDs)

The unique photophysical and electronic properties of this compound and its derivatives make them highly suitable for use in organic light-emitting diodes (OLEDs). semanticscholar.orgresearchgate.netnih.gov Carbazole-based materials are widely used in OLEDs due to their good hole-transporting properties, high thermal stability, and tunable emission characteristics. mdpi.commdpi.comoldcitypublishing.comgoogle.comnih.govmdpi.com

One of the most common applications of carbazole derivatives in OLEDs is as hole-transporting materials (HTMs). acs.orgnih.gov The carbazole moiety is an excellent electron donor, which facilitates the injection and transport of holes from the anode to the emissive layer of the OLED. A high glass transition temperature (Tg) is a desirable property for HTMs to ensure the morphological stability of the device during operation.

A new branched carbazole derivative, 1,3,5-tris(2-(9-ethylcarbazyl-3)ethylene)benzene (TECEB), was developed as a hole-transporting material with a high Tg of 130 °C. researchgate.net OLEDs using TECEB as the hole-transporting layer showed a maximum luminance of about 10,000 cd/m² and a current efficiency of 3.27 cd/A. researchgate.net Another study reported on di(arylcarbazole) substituted oxetanes as efficient HTMs with high thermal and morphological stability. nih.gov A device using 3,3-di[3-phenylcarbazol-9-yl]methyloxetane as the HTL exhibited a low turn-on voltage of 3.7 V, a luminous efficiency of 4.2 cd/A, and a maximum brightness exceeding 11,670 cd/m². nih.gov

Novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine derivatives have also been synthesized. mdpi.com Devices incorporating these materials showed significantly enhanced current, power, and external quantum efficiencies compared to a reference device. mdpi.com Furthermore, acridine-based small molecules incorporating carbazole moieties have been designed as hole-transporting materials, with one such material exhibiting excellent efficiencies of 55.74 cd/A, 29.28 lm/W, and 21.59% for current, power, and external quantum efficiency, respectively. mdpi.com

In addition to their role as HTMs, this compound derivatives are also utilized as luminescent emitters and host materials in the emissive layer of OLEDs. nih.gov As emitters, their color can be tuned by modifying the chemical structure. For example, by introducing different substituents, emission can be shifted from the blue to the green or even red regions of the spectrum.

Carbazole derivatives are also excellent host materials for phosphorescent emitters. researchgate.netmdpi.com They possess high triplet energies, which is crucial for efficiently confining the triplet excitons of the phosphorescent guest molecules and preventing energy back-transfer from the guest to the host. This leads to highly efficient phosphorescent OLEDs (PhOLEDs). A review of low molar mass carbazole-based host materials for PhOLEDs highlights their importance in achieving high quantum efficiencies. mdpi.com

Derivatives of imidazole and carbazole have been investigated as bifunctional materials for OLEDs, acting as both fluorescent emitters and hosts for phosphorescent emitters. mdpi.com Green, red, and sky-blue emitting PhOLEDs using these materials as hosts demonstrated maximum external quantum efficiencies of 8.3%, 6.4%, and 7.6%, respectively. mdpi.com Another study reported a carbazole-based host material for green phosphorescent OLEDs that achieved a maximum external quantum efficiency of 26.0% when used with a thermally activated delayed fluorescence (TADF) emitter. frontiersin.org

Interactive Table: Performance of OLEDs with this compound Derivatives

Compound/Device Role Device Structure Max. Luminance (cd/m²) Current Efficiency (cd/A) External Quantum Efficiency (%) Reference
TECEB (HTL) ITO/TECEB/Alq₃/Mg:Ag ~10,000 3.27 - researchgate.net
3,3-di[3-phenylcarbazol-9-yl]methyloxetane (HTL) ITO/HTL/Alq₃/LiF/Al >11,670 4.2 - nih.gov
4-(9H-carbazol-9-yl)triphenylamine derivative (HTL) ITO/HATCN/NPB/HTM/CBP:Ir(ppy)₃/Bphen/LiF/Al - 39.2 - mdpi.com
Imidazole-Carbazole Derivative (Host) - - - 8.3 (Green), 6.4 (Red), 7.6 (Sky-blue) mdpi.com

Electrochromic Devices

Optical Contrast and Coloration Efficiency Studies

Carbazole-based conjugated polymers have been a subject of significant research for their potential use as anodically coloring materials in high-contrast electrochromic devices (ECDs). mdpi.com One such polymer, poly(3,6-bis(N-carbazole)-N-ethylcarbazole) (PCEC), which incorporates the N-ethylcarbazole moiety, has been synthesized and studied for its electrochromic properties. mdpi.comsemanticscholar.org

Spectroelectrochemical analyses of PCEC films reveal reversible electrochromic behavior. mdpi.com In studies involving an ionic liquid solution, the PCEC film demonstrated a maximum optical contrast (ΔTmax) of 32.41% at a wavelength of 420 nm. mdpi.comsemanticscholar.org When integrated as the anodic layer in a dual-type electrochromic device with poly(3,3-diethyl-3,4-dihydro-2H-thieno[3,4–b] rsc.orgnih.govdioxepine) (PProDOT-Et2) as the cathodic layer, the resulting ECD (PCEC/PProDOT-Et2) exhibited a high optical contrast of 38.25% at 586 nm. mdpi.comsemanticscholar.org

Furthermore, this PCEC-based device showed a remarkably high coloration efficiency (η) of 369.85 cm² C⁻¹ at the same wavelength. mdpi.comsemanticscholar.org Coloration efficiency is a critical parameter for electrochromic materials, representing the change in optical density per unit of charge injected or ejected per unit area. The high values observed for the PCEC/PProDOT-Et2 device underscore the potential of N-ethylcarbazole derivatives in developing efficient electrochromic systems. mdpi.com For comparison, another carbazole-based polymer, poly(2,7-bis(carbazol-9-yl)-9,9-spirobifluorene) (PS2CBP), showed a higher optical contrast of 39.83% at 428 nm in the film state but the resulting device had a slightly lower optical contrast (34.45% at 590 nm) than the PCEC device. mdpi.comsemanticscholar.org

Below is a data table summarizing the electrochromic properties of PCEC film and a device constructed using it, compared to another carbazole-based polymer system.

Table 1. Electrochromic Properties of Carbazole-Based Polymer Films and Devices
Material/DeviceMaximum Optical Contrast (ΔTmax)Wavelength (nm)Coloration Efficiency (η) (cm² C⁻¹)Wavelength (nm)
PCEC Film32.41%420--
PS2CBP Film39.83%428--
PCEC/PProDOT-Et2 ECD38.25%586369.85586
PS2CBP/PProDOT-Et2 ECD34.45%590--

Photoinitiator Systems

Derivatives of this compound have been successfully utilized in photoinitiator systems, which are compounds that generate reactive species like free radicals or cations upon exposure to light. rsc.orgsigmaaldrich.com These reactive species subsequently initiate polymerization. One notable example is Thioxanthone-ethylcarbazole (TX-EC), a soluble, one-component Type II photoinitiator that absorbs visible light. rsc.orgrsc.org This compound has demonstrated effectiveness in initiating both free radical and free radical promoted cationic polymerizations. rsc.org The incorporation of the ethylcarbazole moiety into the thioxanthone structure creates a molecule capable of initiating polymerization through an intramolecular hydrogen abstraction mechanism, which is a key feature of its function, particularly in the absence of a co-initiator. rsc.orgrsc.org

Free Radical Photopolymerization

Thioxanthone-ethylcarbazole (TX-EC) has been shown to be an effective photoinitiator for the free radical polymerization of monomers such as methyl methacrylate (B99206) (MMA). rsc.org A significant advantage of TX-EC is its ability to function as a Type II photoinitiator without the need for a separate co-initiator or hydrogen donor. rsc.org The initiation mechanism involves the photoexcitation of the TX-EC molecule to its triplet state. This excited molecule then undergoes an intramolecular hydrogen abstraction from the ethyl group attached to the carbazole component. rsc.orgrsc.org This process generates the initiating radicals. rsc.org

The efficiency of TX-EC has been demonstrated in the photopolymerization of MMA under visible light irradiation (at 415 nm). rsc.org Research has shown that polymerization proceeds efficiently even in the absence of a hydrogen donor, although the rate is faster when a co-initiator like triethylamine is present. rsc.org In the presence of an amine, the hydrogen abstraction occurs between the triplet state of the photoinitiator and the amine. rsc.org The performance of TX-EC in initiating the polymerization of MMA is detailed in the table below.

Table 2. Photopolymerization of Methyl Methacrylate (MMA) using TX-EC as a Photoinitiator
AtmosphereCo-initiatorConversion (%)Molecular Weight (Mn) (g/mol)Polydispersity Index (Mw/Mn)
NitrogenNone52102,0002.4
NitrogenTriethylamine7898,0002.3
AirNone18--
AirTriethylamine25--
Data adapted from Tunc, D. & Yagci, Y. (2011). rsc.org

Free Radical Promoted Cationic Polymerization

In addition to free radical systems, Thioxanthone-ethylcarbazole (TX-EC) is also capable of initiating cationic polymerization when used in conjunction with an iodonium (B1229267) salt, such as diphenyliodonium (B167342) hexafluorophosphate (B91526) (Ph₂I⁺PF₆⁻). rsc.orgrsc.org This process is known as free radical promoted cationic polymerization. researchgate.net In this system, upon irradiation with visible light, the photoinitiator (TX-EC) generates free radicals. These radicals then react with the iodonium salt, which oxidizes the radical and in turn is reduced, releasing a Brønsted acid (H⁺). This photochemically generated acid is the true initiating species for the cationic polymerization of monomers like epoxides and vinyl ethers. rsc.orgrsc.org

This approach has been successfully applied to the polymerization of several industrially relevant monomers, including cyclohexene oxide (CHO), n-butyl vinylether (BVE), and N-vinyl carbazole (NVC). rsc.org The combination of TX-EC and an iodonium salt provides a versatile system for curing hybrid monomers that may contain both epoxide and acrylate functionalities. rsc.org

Table 3. Free Radical Promoted Cationic Polymerization using the TX-EC/Ph₂I⁺PF₆⁻ System
MonomerIrradiation Time (min)Conversion (%)Molecular Weight (Mn) (g/mol)Polydispersity Index (Mw/Mn)
Cyclohexene Oxide (CHO)15853,8001.7
n-Butyl Vinylether (BVE)159013,0001.9
N-Vinyl Carbazole (NVC)109515,0001.8
Data adapted from Tunc, D. & Yagci, Y. (2011). rsc.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary computational tool for investigating the electronic structure and properties of carbazole derivatives, including this compound. scispace.comnih.gov This method is favored for its balance of computational cost and accuracy, making it suitable for studying relatively large molecules. mdpi.com DFT calculations are employed to model a wide range of properties, from ground-state geometries to the energies of frontier molecular orbitals and the stability of reactive species. researchgate.netresearchgate.netdntb.gov.ua The theory is based on the principle that the energy of a system can be determined from its electron density, offering a powerful alternative to traditional wavefunction-based methods. scispace.com

Electronic Structure Analysis (HOMO-LUMO energy levels)

A critical aspect of understanding the electronic behavior of this compound is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. physchemres.org

DFT calculations are routinely used to determine the energies of these orbitals. rsc.orgresearchgate.net For instance, in studies of donor-π-acceptor molecules based on an N-ethyl-carbazol-3-yl donor, the HOMO and LUMO levels were calculated to understand the electronic transitions. mdpi.com The HOMO is associated with the ability to donate an electron, and its energy level corresponds to the ionization potential, while the LUMO is associated with the ability to accept an electron, corresponding to the electron affinity. researchgate.netmdpi.com Theoretical calculations on a derivative, 2-(9-ethylcarbazol-3-yliminomethyl)phenol, showed HOMO and LUMO level values of -5.46 eV and -3.41 eV for the para-quinone isomer, respectively. typeset.io These calculations help in designing molecules with specific electronic properties for applications in materials science, such as organic electronics. researchgate.net

Compound/SystemHOMO (eV)LUMO (eV)Energy Gap (eV)Calculation LevelSource
2-(9-ethylcarbazol-3-yliminomethyl)phenol (para-quinone isomer)-5.46-3.412.05B3LYP/6-311G(d,p) typeset.io
2-(9-ethylcarbazol-3-yliminomethyl)phenol (ortho-quinone isomer)-5.40-3.531.87B3LYP/6-311G(d,p) typeset.io
Ethyl 2-cyano-3-(9-ethyl-9H-carbazol-3-yl)acrylate-5.81-3.032.78B3LYP/6-311+G mdpi.com
Isopropyl 2-cyano-3-(9-ethyl-9H-carbazol-3-yl)acrylate-5.79-3.012.78B3LYP/6-311+G mdpi.com

Geometrical Optimization and Vibrational Frequency Analysis

Before calculating properties, the molecular geometry of this compound must be optimized to find its most stable conformation (a minimum on the potential energy surface). derpharmachemica.com This is a standard procedure in computational chemistry, typically performed using DFT methods like B3LYP with a suitable basis set such as 6-31G(d,p). typeset.ioderpharmachemica.com The optimization process adjusts the positions of the atoms until the forces on them are minimized. psu.edu For complex molecules, this can reveal important structural parameters like inter-ring bond lengths and dihedral angles, which dictate the planarity and conjugation of the system. derpharmachemica.com

Following geometry optimization, a vibrational frequency analysis is often performed. q-chem.commolssi.org This calculation serves two main purposes. First, it confirms that the optimized structure is a true energy minimum, which is characterized by the absence of any imaginary frequencies. faccts.de The presence of an imaginary frequency indicates a saddle point, such as a transition state. faccts.de Second, the analysis provides the harmonic vibrational frequencies of the molecule, which can be compared with experimental infrared (IR) and Raman spectra to validate the computational model. nih.gov

Stability of Radical Cations and Reaction Intermediates

DFT calculations are instrumental in studying the stability and reactivity of transient species like radical cations and other reaction intermediates. acs.orgzsmu.edu.ua The electro-oxidation of this compound, for example, leads to the formation of radical cations that can undergo rapid dimerization, a key step in electropolymerization. researchgate.net Theoretical studies using DFT provide crucial information about the reactivity and stability of these radical cations. researchgate.net By calculating the energy difference between the neutral molecule and its radical cation, one can estimate the adiabatic ionization potential, a measure of the ease of oxidation. uky.edu

These computational investigations have shown that the stability of carbazole-based radical cations is highly dependent on the nature and position of substituents. researchgate.net For instance, while the radical cation of this compound is highly reactive and quickly dimerizes, other substituted carbazoles form more stable radical cations, leading to different reaction outcomes. researchgate.net DFT can also be used to model the structure of reaction intermediates and transition states, providing insights into reaction mechanisms that are difficult to obtain experimentally. researchgate.netrsc.org The introduction of nitrogen atoms into cyclic systems has been shown through DFT calculations to promote dehydrogenation processes by reducing the reaction's endothermicity. mdpi.com

Prediction of Spectroscopic Properties

DFT and its time-dependent extension (TD-DFT) are powerful tools for predicting various spectroscopic properties, aiding in the interpretation of experimental data. nih.govolemiss.edu These methods can calculate the vertical excitation energies, which correspond to the absorption maxima in UV-visible spectra. rsc.org For carbazole-based dyes, TD-DFT calculations have been used to predict absorption peaks corresponding to π–π* and n–π* electron transitions, showing good agreement with experimental spectra. rsc.org

Beyond UV-vis spectra, DFT can predict other spectroscopic parameters. For instance, calculations of nuclear magnetic shieldings can provide theoretical predictions of NMR chemical shifts. researchgate.net In a study on 3,6-diiodo-9-ethyl-9H-carbazole, relativistic DFT calculations were necessary to achieve a reasonable agreement between the predicted and experimental 13C chemical shifts for carbons bonded to heavy iodine atoms. researchgate.netku.dk This demonstrates the capability of computational methods to handle complex electronic environments and provide detailed spectroscopic insights.

Molecular Orbital Calculations

Molecular orbital (MO) calculations are fundamental to understanding the electronic structure and reactivity of molecules like this compound. acs.orgderpharmachemica.com DFT is a prominent method for performing these calculations, providing insights into the distribution and energy of the molecule's orbitals. researchgate.net The analysis of frontier molecular orbitals, HOMO and LUMO, is a key output of these calculations. physchemres.org

MO calculations reveal how substituents affect the electronic properties of the carbazole core. For this compound and its derivatives, the HOMO is typically localized on the electron-rich carbazole ring system, while the LUMO distribution depends on the presence of any electron-accepting groups. mdpi.com These calculations are not limited to the ground state; they can also be applied to oxidized states, such as radical cations, to understand how the removal of an electron affects the electronic structure and leads to subsequent reactions like dimerization. researchgate.net The interaction between the frontier molecular orbitals of different fragments within a molecule or between reacting molecules determines the reaction pathways and stability of products. acs.org

Electrochemical Simulations

Computational simulations are increasingly used to model and understand electrochemical processes involving this compound. researchgate.net These simulations complement experimental techniques like cyclic voltammetry by providing a detailed, microscopic picture of the reaction mechanisms. researchgate.net

In the study of the electropolymerization of this compound, electrochemical simulations were used in conjunction with DFT calculations and fast cyclic voltammetry to analyze the very fast dimerization of the radical cations formed upon oxidation. researchgate.net The simulations helped to determine kinetic parameters, such as the dimerization rate constant (kdim), which for this compound was found to be very high (1.5 x 10⁷ M⁻¹s⁻¹). researchgate.net By modeling the electrochemical response, researchers can test hypotheses about reaction pathways and the stability of intermediates. acs.org The strong agreement between numerical calculations, electrochemical simulations, and experimental results provides a robust understanding of the system's behavior, confirming, for example, that the high reactivity of the this compound radical cation is responsible for the formation of a conducting polymer film. researchgate.net

Computational and Theoretical Investigations of 3 Ethylcarbazole Systems

Computational chemistry provides powerful tools to understand and predict the behavior of molecular systems. For 3-ethylcarbazole and its derivatives, theoretical investigations have been instrumental in elucidating reaction mechanisms, predicting intermolecular interactions, and establishing clear structure-property relationships. These studies employ a range of methods, from density functional theory (DFT) to molecular docking, to model the electronic structure and dynamic behavior of these compounds.

Advanced Sensing Applications of 3 Ethylcarbazole Derivatives

Optical Sensing Strategies

The inherent fluorescence of the carbazole (B46965) moiety makes it an excellent platform for the development of optical sensors. By incorporating specific recognition units, 3-ethylcarbazole derivatives can be tailored to detect various analytes through changes in their fluorescence properties, such as intensity, wavelength, or lifetime.

Fluorescent Chemosensors for Metal Ions (e.g., Copper(II))

Carbazole-based fluorescent chemosensors have been extensively developed for the detection of various metal ions. researchgate.net These sensors often operate on mechanisms like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF), where the interaction with a metal ion modulates the fluorescence output of the sensor molecule. researchgate.net

For instance, a colorimetric probe based on a 3-amino-9-ethylcarbazole (B89807) derivative, (E)-5-(diethylamino)-2-(((9-ethyl-9H-carbazol-3-yl)imino)methyl)phenol, has been synthesized for the selective detection of copper(II) ions. researchgate.net This sensor operates through a photo-induced electron transfer mechanism and demonstrates a significant quenching of its emission intensity upon binding with Cu²⁺. researchgate.net Another study reported a fluorescent probe, triformylphloroglucinol 3-amino-9-ethylcarbazole hydrazone, designed for detecting copper ions, which has also been applied for cell imaging. tubitak.gov.tr

The design of these chemosensors often involves creating a "turn-on" or "turn-off" fluorescence response. A "turn-on" sensor, for example, might exhibit enhanced fluorescence upon binding to the target ion. A Schiff base derivative, 3,6-imine-triphenylamine-(9-ethyl) carbazole (ITEC), was developed as a "turn-on" fluorescent probe for the highly selective and sensitive detection of Al³⁺. mdpi.com This probe showed a significant fluorescence enhancement in the presence of Al³⁺ with a low detection limit of 2.19 nmol/L. mdpi.com

This compound Derivative Target Ion Sensing Mechanism Detection Limit Reference
(E)-5-(diethylamino)-2-(((9-ethyl-9H-carbazol-3-yl)imino)methyl)phenolCopper(II)Photo-induced Electron Transfer (PET)Not Specified researchgate.net
Triformylphloroglucinol 3-amino-9-ethylcarbazole hydrazoneCopper(II)Not SpecifiedNot Specified tubitak.gov.tr
3,6-imine-triphenylamine-(9-ethyl) carbazole (ITEC)Aluminum(III)"Turn-on" Fluorescence2.19 nmol/L mdpi.com

Fluorescent Probes for Specific Analyte Detection

The versatility of this compound extends to the detection of a variety of other analytes beyond metal ions. By modifying the structure of the carbazole derivative, fluorescent probes can be created for anions, neutral molecules, and even pH changes. rsc.orgresearchgate.net

A water-soluble fluorescent probe, 3-methyl-2-(N-ethylcarbazole-3vinyl)-benzothiazolium iodide (IECBT), has been synthesized for the selective and sensitive detection of multiple analytes, including cyanide (CN⁻), bisulfite (HSO₃⁻), and extremely alkaline pH. rsc.orgresearchgate.net This probe exhibits a "turn-off" fluorescence response to these analytes and has been successfully used for real-time sensing and bioimaging in living samples. rsc.orgresearchgate.net The detection mechanism for CN⁻ and HSO₃⁻ is believed to involve a 1,4-addition reaction with the ethylene (B1197577) group of the probe. rsc.orgresearchgate.net

Another example is a "turn-off" and "turn-on" fluorescent sensor based on a carbazole dimer with dimesitylboron groups, which is highly sensitive to fluoride (B91410) anions (F⁻). rsc.org The interaction with F⁻ disrupts the intramolecular charge transfer process, leading to a distinct ratiometric fluorescence change. rsc.org Furthermore, 3-amino-9-ethylcarbazole has been utilized in the development of fluorescent probes for detecting reactive oxygen species and biothiols. nih.gov

This compound Derivative Probe Target Analyte(s) Sensing Mechanism Key Feature Reference
3-methyl-2-(N-ethylcarbazole-3vinyl)-benzothiazolium iodide (IECBT)CN⁻, HSO₃⁻, alkaline pH1,4-addition reaction, "turn-off" fluorescenceMulti-analyte detection, water-soluble rsc.orgresearchgate.net
Carbazole dimer with dimesitylboron groupsF⁻"Turn-off" and "turn-on" ratiometric fluorescenceHigh selectivity for fluoride rsc.org
3-amino-9-ethylcarbazole based probesReactive Oxygen Species, BiothiolsNot SpecifiedDetection of biologically relevant species nih.gov

Electrochemical Sensing Applications

The electrochemical activity of this compound and its polymers makes them suitable for the fabrication of electrochemical sensors. These sensors utilize the change in electrical signals, such as current or potential, upon interaction with the target analyte.

Modified Electrode Surfaces for Enhanced Detection

Polymers derived from this compound are often used to modify electrode surfaces to enhance their sensitivity and selectivity. These polymer films can increase the electroactive surface area and facilitate faster electron transfer. nih.gov For instance, aminocarbazole/aniline copolymers have been synthesized to combine the advantages of polycarbazole (good solubility, thermal resistance, fluorescence) and polyaniline (high conductivity). google.com These copolymers are promising materials for various electrochemical applications, including sensors. google.com

The modification of electrodes with nanocomposites containing this compound derivatives is another strategy to improve sensor performance. For example, a glassy carbon electrode modified with a nanocomposite of multi-walled carbon nanotubes, ionic liquids, chitosan, and copper nanoparticles has been developed for the detection of asulam. kashanu.ac.ir While not directly a this compound derivative, this illustrates the principle of using nanocomposites to create highly sensitive electrochemical sensors. The modification of screen-printed graphite (B72142) electrodes with CuFe₂O₄ nanoparticles has also been shown to enhance the electroanalytical performance for detecting 5-fluorouracil. nih.gov

Detection of Electroactive Biomolecules (e.g., Dopamine (B1211576), Ascorbic Acid)

Electrochemical sensors based on modified electrodes are particularly useful for the detection of electroactive biomolecules like dopamine, ascorbic acid, and uric acid. nih.govdntb.gov.ua These molecules often coexist in biological fluids, and selective detection is a significant challenge.

A sensor for dopamine was developed by covalently immobilizing it on a gold electrode modified with a mercaptopropionic acid self-assembled monolayer. researchgate.net This sensor allowed for the quantitative determination of dopamine in the presence of ascorbic and uric acids. researchgate.net Another approach involves the use of multiwalled carbon nanotube electrodes modified with 1-phenyl-3-methyl-4-orthofluorobenzoyl-5-pyrazolone for the sensitive detection of dopamine. ajol.info These examples highlight the potential of modified electrodes, where this compound-based polymers could serve as the modifying layer, to create selective sensors for important biomolecules.

Electrode Modification Target Analyte(s) Detection Method Key Feature Reference
Mercaptopropionic acid self-assembled monolayer on GoldDopamineCyclic and Differential Pulse VoltammetrySelective detection in the presence of ascorbic and uric acids researchgate.net
1-phenyl-3-methyl-4-orthofluorobenzoyl-5-pyrazolone/MWCNT on Carbon Paste ElectrodeDopamineCyclic and Square Wave VoltammetryHigh sensitivity and low detection limit ajol.info

Gravimetric Chemical Sensors for Volatile Organic Compounds (VOCs)

Gravimetric sensors, which measure a change in mass, are another area where this compound derivatives could find application, particularly for the detection of volatile organic compounds (VOCs). nih.gov These sensors typically consist of a piezoelectric resonator coated with a material that selectively adsorbs the target VOCs. nih.govresearchgate.net The adsorption of VOCs causes a change in the resonator's frequency, which can be measured.

While specific examples of this compound derivatives in gravimetric VOC sensors are not prevalent in the provided search results, the properties of polymers derived from carbazoles make them suitable candidates for such applications. Their porous structure and potential for high surface area could facilitate the adsorption of VOCs. sciety.orgresearchgate.net Electrochemical sensors for VOCs are also being developed, which operate on a 3-electrode electrochemical principle. membrapor.chalphasense.com These sensors offer long life and are used in emission monitoring and safety control. membrapor.ch

N Ethylcarbazole in Hydrogen Storage Technologies Liquid Organic Hydrogen Carriers Lohcs

Catalytic Hydrogenation of N-Ethylcarbazole

The process of storing hydrogen in N-ethylcarbazole involves catalytic hydrogenation, a reaction that is typically exothermic. mdpi.com This reaction has been the subject of extensive research to optimize conditions and catalyst performance for efficient hydrogen storage. mdpi.comacs.org

Catalyst Development and Performance (e.g., Noble Metals)

The development of effective catalysts is crucial for the viability of the N-ethylcarbazole LOHC system. Noble metals, particularly ruthenium (Ru), rhodium (Rh), palladium (Pd), and platinum (Pt), have been extensively studied for this purpose. mdpi.comresearchgate.netoup.comnih.gov These metals are often supported on various materials like alumina (B75360) (Al2O3), silica (B1680970) (SiO2), and carbon to enhance their catalytic activity and stability. mdpi.comnih.gov

Ruthenium-based catalysts have shown high activity for NEC hydrogenation. uq.edu.auresearchgate.net For instance, a 5% Ru/Al2O3 catalyst can achieve over 95% selectivity to dodecahydro-N-ethylcarbazole at 150°C and 70 bar. mdpi.comubc.ca Studies have also explored bimetallic catalysts to improve performance and reduce reliance on expensive noble metals. A Ru-Pt/TiO2 catalyst demonstrated a 100% NEC conversion rate and 77% selectivity towards the fully hydrogenated product. uq.edu.au Similarly, a RuPd/LDH bimetallic nanocatalyst showed high stability and a selectivity of 98.07% to dodecahydro-N-ethylcarbazole. nih.gov Non-precious metal catalysts, such as those based on nickel (Ni) and cobalt (Co), are also being investigated as more cost-effective alternatives. chinesechemsoc.orgacs.orgresearchgate.net

Table 1: Performance of Various Catalysts in N-Ethylcarbazole Hydrogenation

CatalystSupportTemperature (°C)Pressure (bar)Conversion (%)Selectivity to H12-NEC (%)Reference
5% RuAl2O315070100>95 mdpi.comubc.ca
1 wt% Ru - 1 wt% PtTiO2--10077 uq.edu.au
4Ru1PdLDH12060-98.07 nih.gov
1 wt% RuAl2O3804010099.41 researchgate.net
0.1Rh-Niγ-Al2O31606098.691.5 sci-hub.se
Ni4MoAC1508010098.73 frontiersin.org

Selectivity and Product Distribution in Hydrogenation

The hydrogenation of N-ethylcarbazole is a stepwise process that can yield several partially hydrogenated intermediates, such as octahydro-N-ethylcarbazole and tetrahydro-N-ethylcarbazole, before reaching the fully saturated dodecahydro-N-ethylcarbazole. mdpi.comcapes.gov.br The selectivity of the catalyst is critical to ensure the maximum formation of the desired perhydrogenated product, thereby maximizing the hydrogen storage capacity. mdpi.comuq.edu.au

The type of metal and the support material significantly influence the selectivity. mdpi.comacs.org For example, Ru/Al2O3 has demonstrated high selectivity towards dodecahydro-N-ethylcarbazole. mdpi.comubc.ca However, under certain conditions, the accumulation of kinetically stable intermediates like octahydro-N-ethylcarbazole can occur, which is attributed to weak adsorption and poor surface diffusion of the intermediate on the catalyst surface. mdpi.com Bimetallic catalysts, such as Ru-Ni/TiO2, have been developed to enhance selectivity by facilitating the conversion of these intermediates. mdpi.com

Mechanistic Aspects of Dehydrogenation

The release of hydrogen from dodecahydro-N-ethylcarbazole occurs through catalytic dehydrogenation. acs.orgnih.gov Understanding the mechanism of this process is key to designing more efficient catalysts. nih.govacs.org Surface science studies on model catalysts like Pd(111) and Pt(111) have provided detailed insights into the reaction pathways. acs.orgnih.gov

Influence of Catalyst Particle Size

The size of the active metal particles on the catalyst support has a notable effect on the dehydrogenation rate and selectivity. mdpi.comubc.ca Research has shown a volcano-type dependence of catalytic activity on the Pd particle size for the dehydrogenation of dodecahydro-N-ethylcarbazole. nih.gov This indicates that there is an optimal particle size for maximum efficiency.

For instance, with a Pd/SiO2 catalyst, the highest dehydrogenation efficiency was achieved with Pd particles of 9 nm in size. mdpi.com The dehydrogenation turnover frequency (TOF) and selectivity to N-ethylcarbazole are dependent on the Pd particle size. ubc.ca On Pt model catalysts, smaller, defect-rich particles were found to lower the onset temperature for the undesired dealkylation side reaction compared to larger, well-faceted particles. nih.gov This suggests that the structure and morphology of the catalyst particles, in addition to their size, play a crucial role in controlling the reaction pathway and stability of the LOHC system. nih.govnih.gov

Dodecahydro-N-ethylcarbazole as a Hydrogen Carrier

Dodecahydro-N-ethylcarbazole is the hydrogen-rich form of the N-ethylcarbazole LOHC system, capable of storing up to 5.8 wt% of hydrogen. acs.orgmdpi.com One of its key advantages is that its dehydrogenation can be achieved at relatively low temperatures, below 200°C, which is lower than many other organic liquid hydrogen carriers. mdpi.com The introduction of the nitrogen atom into the carbazole (B46965) structure helps to reduce the heat required for the dehydrogenation reaction. mdpi.com Furthermore, the ethyl group on the nitrogen atom helps to lower the melting point of the parent compound and prevents the nitrogen's lone pair of electrons from poisoning the catalyst's active sites. mdpi.com The complete dehydrogenation of dodecahydro-N-ethylcarbazole regenerates N-ethylcarbazole, allowing for the cyclic storage and release of hydrogen. mdpi.comresearchgate.net

Chemical Reactivity of 3 Ethylcarbazole Derivatives

Nucleophilic Reactivity of Amino and Carbon Centers (C-2, C-4)

3-Amino-9-ethylcarbazole (B89807) possesses three primary nucleophilic sites that readily react with various electrophilic reagents. tubitak.gov.trsci-hub.se These sites are the amino group at the C-3 position and the carbon atoms at the C-2 and C-4 positions of the carbazole (B46965) ring. tubitak.gov.trsci-hub.se The nucleophilicity of the C-2 and C-4 positions is significantly enhanced by the mesomeric (resonance) effect of the amino group, which gives these positions enamine-like character. tubitak.gov.trsci-hub.se The order of reactivity among these carbon centers is generally C-4 > C-2. tubitak.gov.trsci-hub.se

The amino group itself undergoes typical nucleophilic reactions. For instance, it can perform a nucleophilic addition to isocyanates, such as 2-isocyanatoethyl methacrylate (B99206), to form urea (B33335) derivatives like 2-(3-(9-ethyl-9H-carbazol-3-yl))ureido)ethyl methacrylate, a purple fluorescent monomer. tubitak.gov.trsci-hub.seresearchgate.net Acylation of the amino group is also a common transformation, as seen in its reaction with chloroacetyl chloride to produce 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide, a key intermediate for further derivatization. researchgate.net

Table 1: Examples of Nucleophilic Reactions of 3-Amino-9-ethylcarbazole
ReactantReagentProductReaction TypeReference
3-Amino-9-ethylcarbazole2-Isocyanatoethyl methacrylate2-(3-(9-ethyl-9H-carbazol-3-yl))ureido)ethyl methacrylateNucleophilic Addition tubitak.gov.trsci-hub.seresearchgate.net
3-Amino-9-ethylcarbazoleChloroacetyl chloride2-Chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamideAcylation researchgate.net
3-Amino-9-ethylcarbazoleEthyl-3-oxobutanoateN-(9-ethylcarbazol-3-yl)-3-oxobutanamideAcylation nih.gov
3-Amino-9-ethylcarbazoleEthyl succinoyl chlorideEthyl 4-((9-ethyl-9H-carbazol-3-yl)amino-4-oxobutanoateAcylation tubitak.gov.tr

Cyclization Reactions Involving Amino and Ring Carbons

The inherent nucleophilicity of the amino group and the activated C-2 and C-4 positions makes 3-amino-9-ethylcarbazole an excellent precursor for synthesizing a variety of annulated carbazole systems. tubitak.gov.trsci-hub.se These cyclization reactions lead to the formation of fused heterocyclic structures such as pyrroles, thiazoles, pyridines, and pyrimidines. tubitak.gov.trsci-hub.se

A notable example is the reaction of 3-amino-9-ethylcarbazole with ethyl-3-oxobutanoate. While acylation can occur, under different conditions (e.g., addition of catalytic acid), a condensation reaction yields ethyl-3-[(9-ethyl-9H-carbazol-3-yl)amino]but-2-enoate. nih.gov This intermediate can then undergo thermal intramolecular cyclization at high temperatures (240-250 °C) to form 4,7-dihydro-pyrido[2,3-c]-carbazol-1-ones. nih.gov

Another strategy involves a two-step process starting with the acylation of 3-amino-9-ethylcarbazole with ethyl succinoyl chloride to form an amide intermediate. tubitak.gov.tr This intermediate is then subjected to cyclization using polyphosphoric acid (PPA) in a Friedel–Crafts acylation reaction, yielding 7-ethyl-3,4-dihydroazepino[3,2-b]carbazole-2,5-(1H, 7H)-dione. tubitak.gov.tr

Table 2: Examples of Cyclization Reactions with 3-Amino-9-ethylcarbazole Derivatives
Starting MaterialReagent(s)Final ProductReaction TypeReference
Ethyl-3-[(9-ethyl-9H-carbazol-3-yl)amino]but-2-enoateHeat (Mineral Oil, 240-250 °C)4,7-Dihydro-pyrido[2,3-c]-carbazol-1-oneIntramolecular Cyclization nih.gov
3-Amino-9-ethylcarbazole1. Ethyl succinoyl chloride 2. Polyphosphoric acid (PPA)7-Ethyl-3,4-dihydroazepino[3,2-b]carbazole-2,5-(1H, 7H)-dioneAcylation followed by Friedel–Crafts Cyclization tubitak.gov.tr

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient pathway to construct complex molecular architectures in a single step by combining three or more reactants. 3-Amino-9-ethylcarbazole is a valuable substrate for such reactions.

For instance, a one-pot, three-component reaction of 3-amino-9-ethylcarbazole, various aromatic aldehydes, and 2-mercaptoacetic acid in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) at room temperature efficiently synthesizes a series of 2-aryl-3-N-(9-ethylcarbazol-3-yl)thiazolidin-4-ones. researchgate.net

In another example, SnO₂ quantum dots have been used to catalyze a one-pot, three-component reaction between 3-amino-9-ethylcarbazole, cyclohexane-1,3-dione, and 1H-indene-1,2,3-trione in water. tubitak.gov.trsci-hub.se This reaction produces a complex 5-(9-ethyl-9H-carbazol-3-yl)-4b,9b-dihydroxy-4b,5,9a,9b-tetrahydro-indeno[1,2-b]indole-9,10-dione derivative in good yield. tubitak.gov.trsci-hub.se Four-component reactions have also been developed, such as the synthesis of N-carbazolyl dihydropyridine (B1217469) derivatives from 3-amino-9-ethylcarbazole, malononitrile, an aromatic aldehyde, and an acetylenic ester. researchgate.net

Table 3: Multicomponent Reactions Involving 3-Amino-9-ethylcarbazole
ComponentsCatalyst/ConditionsProduct ClassReference
3-Amino-9-ethylcarbazole, Aromatic aldehydes, 2-Mercaptoacetic acidDicyclohexylcarbodiimide (DCC), Dry ether, RT2-Aryl-3-N-(9-ethylcarbazol-3-yl)thiazolidin-4-ones researchgate.net
3-Amino-9-ethylcarbazole, Cyclohexane-1,3-dione, 1H-Indene-1,2,3-trioneSnO₂ quantum dots, Water, 70 °CIndeno[1,2-b]indole-dione derivatives tubitak.gov.trsci-hub.se
3-Amino-9-ethylcarbazole, Malononitrile, Aromatic aldehydes, Acetylenic estersNot specifiedN-Carbazolyl dihydropyridine derivatives researchgate.net

Arylation Reactions

Arylation reactions are crucial for modifying the electronic and physical properties of the carbazole core. These reactions can be performed on 3-amino-9-ethylcarbazole to form C-N or C-C bonds.

A Nickel-catalyzed cross-coupling reaction provides an efficient route for N-arylation. The reaction of 3-amino-9-ethylcarbazole with phenyl dimethylsulfamate in the presence of a [Ni(cyclooctadiene)₂] catalyst, a specific ligand (SIPr•HCl), and sodium tert-butoxide yields 9-ethyl-3-(phenylamino)carbazole with a high yield of 95%. tubitak.gov.trsci-hub.seresearchgate.net

Furthermore, the amino group can act as a nucleophile in base-catalyzed nucleophilic aromatic substitution (SₙAr) reactions. For example, reacting 3-amino-9-ethylcarbazole with 2-chloro-3-nitropyridine (B167233) leads to the formation of N-(9-ethyl-9H-carbazol-3-yl)-3-nitropyridin-2-amine. This product can be further transformed, for instance, by reduction of the nitro group, to create more complex substituted pyridine (B92270) derivatives. sci-hub.seresearchgate.net

Table 4: Examples of Arylation Reactions of 3-Amino-9-ethylcarbazole
ReagentCatalyst/ConditionsProductReaction TypeReference
Phenyl dimethylsulfamate[Ni(cyclooctadiene)₂], SIPr•HCl, NaOtBu, Dioxane, 80 °C9-Ethyl-3-(phenylamino)carbazoleNickel-catalyzed Cross-coupling tubitak.gov.trsci-hub.seresearchgate.net
2-Chloro-3-nitropyridineBase-catalyzedN-(9-ethyl-9H-carbazol-3-yl)-3-nitropyridin-2-amineNucleophilic Aromatic Substitution (SₙAr) sci-hub.seresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Ethylcarbazole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound derivatives typically involves alkylation or functional group substitution on the carbazole core. For example, ethylation can be achieved using ethyl halides in the presence of a base like potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., N,N-dimethylacetamide) at elevated temperatures (~80°C) . Reaction duration (e.g., 6–12 hours) and stoichiometric ratios of reagents significantly impact yield and by-product formation. Post-synthesis purification via silica gel chromatography is recommended to isolate high-purity products .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound derivatives?

  • Methodological Answer : Key techniques include:

  • 1H-NMR and 13C-NMR for structural elucidation of substituents and confirmation of ethyl group integration.
  • LC-MS to verify molecular weight and detect impurities.
  • FT-IR to identify functional groups (e.g., C-N stretching in carbazole at ~1600 cm⁻¹).
  • UV-Vis spectroscopy for studying electronic transitions, particularly in photophysical applications .
    • Standardized protocols for spectral data collection (e.g., solvent selection, concentration ranges) are critical for reproducibility .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

  • Methodological Answer : Document precise reaction parameters (e.g., solvent purity, temperature control ±1°C, inert atmosphere) and validate reagents via certificates of analysis (CoA). For example, using anhydrous K₂CO₃ and freshly distilled solvents minimizes side reactions . Cross-referencing with pharmacopeial standards (e.g., USP/EP) ensures traceability .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products in this compound synthesis?

  • Methodological Answer : Employ Design of Experiments (DoE) to systematically vary factors like temperature, catalyst loading, and solvent polarity. For instance, increasing reaction temperature beyond 80°C may accelerate side reactions (e.g., over-alkylation), while lower temperatures prolong reaction time. Use HPLC tracking to quantify intermediates and optimize quenching points . Computational tools (e.g., density functional theory) can predict reactive sites on the carbazole ring to guide regioselective modifications .

Q. What computational methods are used to predict the electronic properties of this compound derivatives?

  • Methodological Answer :

  • Quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis set) model HOMO-LUMO gaps and charge distribution, which correlate with photophysical behavior .
  • Molecular docking studies assess interactions with biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) analyses for drug discovery .
    • Validate computational results with experimental data (e.g., cyclic voltammetry for redox potentials) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Conduct meta-analysis of existing studies to identify variables affecting bioactivity (e.g., assay protocols, solvent systems). For example:

  • Compare cytotoxicity data across cell lines (e.g., HepG2 vs. MCF-7) and normalize results using standardized controls.
  • Use statistical tools (e.g., ANOVA with post-hoc tests) to assess significance of divergent results .
    • Replicate experiments under controlled conditions (e.g., ISO/IEC 17025-certified labs) to isolate methodological discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.